Methyl clerodermate
Description
Properties
IUPAC Name |
methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3/t14-,17-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFNJDVAJQRBK-LPNJYYIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Methyl clerodermate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl clerodermate is a naturally occurring neo-clerodane diterpenoid derived from the plant Clerodendrum inerme. Its parent compound, clerodermic acid, has demonstrated notable cytotoxic effects against human cancer cell lines, suggesting potential for further investigation in drug discovery and development. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound and its parent compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide synthesizes the available information and presents generalized experimental workflows relevant to its study.
Chemical Structure and Identity
This compound is the methyl ester of clerodermic acid. The definitive structure and stereochemistry were established by P. S. Manchand and J. F. Blount in 1978.
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IUPAC Name: methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate
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Synonyms: Clerodermic acid methyl ester
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Chemical Family: Diterpenoids (neo-clerodane)
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
Comprehensive experimental data for this compound is not widely available. The following tables summarize known properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 346.5 g/mol | --INVALID-LINK-- |
| CAS Number | 67650-47-9 | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Purity (Commercial) | >98% | --INVALID-LINK-- |
Spectroscopic Data
Detailed ¹H and ¹³C NMR data for this compound are not available in the searched literature. The original structural elucidation was reported by Manchand and Blount (1978), which should contain the definitive spectroscopic data.
Biological Activity
While specific bioactivity data for this compound is limited, studies on its parent compound, clerodermic acid, provide strong indications of its potential biological effects.
Cytotoxicity
Clerodermic acid has been shown to possess cytotoxic properties. A study on its effect on the human lung carcinoma cell line, A549, demonstrated concentration-dependent inhibition of cell viability.[1] Morphological changes associated with apoptosis, such as diminished cell density and membrane blebbing, were also observed.[1]
Table 2: In Vitro Cytotoxicity of Clerodermic Acid
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ |
| Clerodermic Acid | A549 (Human Lung Carcinoma) | MTT | 48 h | 35 µg/mL |
Potential Antidiabetic Activity
A network pharmacology study identified clerodermic acid as a compound from Clerodendrum inerme with the potential to be a therapeutic agent for diabetes mellitus. The study predicted that clerodermic acid could bind to several protein targets associated with the disease, including GSK3B, PPARG, DPP4, and STAT3.
Experimental Protocols
Detailed, validated experimental protocols for the specific isolation, synthesis, or biological analysis of this compound are not available in the reviewed literature. The following sections outline generalized workflows based on standard methodologies for natural product chemistry and pharmacology.
General Protocol for Isolation from Clerodendrum inerme
The isolation of neo-clerodane diterpenoids from Clerodendrum species typically involves solvent extraction followed by chromatographic separation.[1]
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Extraction:
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Air-dried and powdered aerial parts of C. inerme are subjected to extraction, often using a Soxhlet apparatus or percolation with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate (B1210297), methanol).[1]
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Solvent Partitioning:
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The crude extract is concentrated under reduced pressure and may be suspended in water and partitioned successively with immiscible organic solvents (e.g., diethyl ether, ethyl acetate) to separate compounds based on polarity.[1]
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Chromatographic Purification:
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The resulting fractions are subjected to column chromatography over silica (B1680970) gel.
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Elution is performed with a solvent gradient system (e.g., hexane-ethyl acetate mixtures of increasing polarity).
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Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Fractions containing the compound of interest are pooled and may require further purification by preparative HPLC to yield the pure compound.
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General Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic activity of a compound against an adherent cancer cell line.
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Cell Seeding:
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Culture human cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
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Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
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Compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Create a series of dilutions in the culture medium to achieve the desired final concentrations.
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Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
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Incubation:
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Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
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MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for an additional 4 hours.
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Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement:
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to the untreated control.
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Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
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Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the study of natural products from Clerodendrum inerme and a hypothetical mechanism of action for its cytotoxic effects.
References
Methyl Clerodermate: A Technical Guide for Researchers
CAS Number: 67650-47-9
Methyl clerodermate is a naturally occurring diterpenoid compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its properties, and available data for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as clerodermic acid methyl ester, is classified as a neo-clerodane diterpenoid.[1][2] Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 67650-47-9 | [1] |
| Molecular Formula | C₂₁H₃₀O₄ | [1] |
| Molecular Weight | 346.5 g/mol | [1] |
| IUPAC Name | methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |
| Appearance | Powder | |
| Purity | >98% |
Isolation
A general workflow for the isolation of natural products from plant material, which could be adapted for this compound, is outlined below.
Synthesis
Currently, a specific, detailed synthetic protocol for this compound is not available in the public domain. The synthesis of complex diterpenoids is often a multi-step process requiring specialized knowledge in organic synthesis.
Biological Activity
The biological activities of this compound have not been extensively detailed in the available literature. However, crude extracts of Clerodendrum inerme and other isolated diterpenoids from this plant have been reported to possess a range of pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities.
Given that this compound is a diterpenoid, it may contribute to the observed bioactivities of the plant extracts. Further research is required to elucidate the specific biological functions and mechanisms of action of purified this compound.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for this compound are not widely available in the searched literature. The structural elucidation of similar neo-clerodane diterpenoids typically relies on a combination of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the complex carbon-hydrogen framework of diterpenoids.
Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the functional groups present in this compound, such as the ester carbonyl (C=O) and the lactone carbonyl group.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound are currently unknown. However, based on the reported activities of other natural products with similar structural features and the general mechanisms of anti-inflammatory and cytotoxic agents, potential pathways that could be investigated include:
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NF-κB Signaling Pathway: Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB pathway, a key regulator of inflammatory gene expression.
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MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis, and is a common target for anti-cancer agents.
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Apoptosis Pathways: Cytotoxic compounds often induce programmed cell death (apoptosis) through the activation of caspase cascades and regulation of Bcl-2 family proteins.
A hypothetical signaling pathway that could be investigated for the anti-inflammatory effects of this compound is presented below.
Conclusion
This compound is a natural diterpenoid with potential for further scientific investigation. While its basic chemical and physical properties are known, there is a significant lack of detailed experimental protocols for its isolation and synthesis, as well as comprehensive studies on its biological activities and underlying mechanisms. The information provided in this guide serves as a foundation for researchers interested in exploring the therapeutic potential of this compound. Further research is crucial to fully characterize this compound and unlock its potential applications in medicine and drug development.
References
Unveiling the Natural Sources of Methyl Clerodermate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clerodermate, a neo-clerodane diterpenoid also known as clerodermic acid methyl ester, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound and its parent compound, clerodermic acid, have been predominantly isolated from plant species belonging to the genus Clerodendrum. While the broader class of clerodane diterpenoids is distributed across various plant families, the specific sourcing of this compound is more narrowly defined.
Primary Natural Sources:
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Clerodendrum inerme : The leaves of this plant are a recognized source of clerodermic acid.[1][2] While the presence of this compound can be inferred from the isolation of its parent compound, specific quantitative data on the yield of the methyl ester remains limited in publicly available literature.
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Clerodendrum cyrtophyllum : This species is another documented source of clerodermic acid. As with C. inerme, the potential for this compound isolation exists, though detailed quantitative analysis is not extensively reported.
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Citrus maxima (Pomelo) : The peels of this citrus fruit have been identified as a source of this compound. This finding suggests that the compound may be present in other related Citrus species as well.
Table 1: Quantitative Data on this compound and Related Compounds from Natural Sources
| Plant Source | Plant Part | Compound Isolated | Yield/Concentration | Extraction Method |
| Clerodendrum inerme | Leaves | Clerodermic Acid | Not specified in reviewed literature | Hexane (B92381) extraction followed by chromatography |
| Clerodendrum cyrtophyllum | Not specified | Clerodermic Acid | Not specified in reviewed literature | Not specified in reviewed literature |
| Citrus maxima | Peels | This compound | Not specified in reviewed literature | Not specified in reviewed literature |
Note: The reviewed literature to date lacks specific quantitative yields for this compound and clerodermic acid. Further research employing quantitative analytical techniques such as HPLC is necessary to determine the precise concentrations in these plant materials.
Experimental Protocols: Isolation and Purification
The isolation of this compound and its parent acid from their natural sources typically involves solvent extraction followed by chromatographic separation. The following protocols are synthesized from established methods for the isolation of neo-clerodane diterpenoids from Clerodendrum species.
Extraction
a. Plant Material Preparation:
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Collect fresh leaves of Clerodendrum inerme.
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Air-dry the leaves in the shade to prevent the degradation of thermolabile compounds.
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Grind the dried leaves into a coarse powder to increase the surface area for solvent extraction.
b. Solvent Extraction:
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Soxhlet Extraction:
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Place the powdered plant material (e.g., 500 g) in a thimble and extract with n-hexane in a Soxhlet apparatus for 48-72 hours.
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Concentrate the resulting hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.
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Maceration:
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Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature for 3-5 days with occasional stirring.
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Filter the extract and repeat the process with fresh solvent to ensure complete extraction.
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Combine the filtrates and evaporate the solvent under reduced pressure.
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Chromatographic Purification
a. Column Chromatography:
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Stationary Phase: Silica (B1680970) gel (60-120 mesh).
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Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).
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Procedure:
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Prepare a slurry of the crude extract with a small amount of silica gel and load it onto a pre-packed silica gel column.
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Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
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Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid).
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Pool the fractions containing the compound of interest based on their TLC profiles.
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b. Preparative Thin Layer Chromatography (pTLC):
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For further purification of the enriched fractions from column chromatography, pTLC can be employed.
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Apply the concentrated fraction as a band onto a preparative silica gel plate and develop it with an optimized solvent system.
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Scrape the band corresponding to the desired compound and elute it from the silica with a suitable solvent (e.g., ethyl acetate or chloroform).
c. High-Performance Liquid Chromatography (HPLC):
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For final purification to obtain a high-purity compound, preparative or semi-preparative HPLC is recommended.
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.
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Detection: UV detection at an appropriate wavelength (e.g., 210-254 nm).
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The specific retention time for this compound would need to be determined using an analytical standard.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the isolation of this compound and a hypothetical signaling pathway that could be investigated based on the known biological activities of related diterpenoids.
Caption: General workflow for the isolation of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Methyl Clerodermate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl clerodermate, a neo-clerodane diterpenoid isolated from the genus Clerodendrum, has attracted scientific interest due to its potential biological activities. However, the intricate biosynthetic pathway leading to this complex natural product remains largely unelucidated. This technical guide synthesizes the current understanding of clerodane diterpenoid biosynthesis to propose a putative pathway for this compound. We delineate the likely enzymatic transformations, from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), to the final methylated and furan-containing structure. This document also provides a comprehensive overview of the key experimental methodologies required to investigate and validate this proposed pathway, offering a strategic roadmap for future research endeavors. While specific quantitative data for the this compound pathway is not yet available, this guide presents foundational knowledge and representative data to inform and direct research in natural product biosynthesis and drug discovery.
Introduction: The Enigmatic Architecture of Clerodane Diterpenoids
Clerodane diterpenoids represent a vast and structurally diverse family of natural products, characterized by a distinctive bicyclic decalin core.[1] These compounds are prolific in the plant kingdom, particularly within the Lamiaceae family, and are also found in fungi and marine organisms.[1][2] The genus Clerodendrum is a notable source of these molecules, including this compound, which was first isolated from Clerodendrum inerme.[3][4] Clerodane diterpenoids exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and insect antifeedant properties, making them attractive targets for drug development.
The biosynthesis of these complex molecules begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of intricate cyclizations and oxidative modifications. While the general principles of clerodane biosynthesis are understood, the specific enzymatic players and intermediates for many individual compounds, including this compound, await experimental verification.
Proposed Biosynthetic Pathway of this compound
Based on the established biosynthesis of other clerodane diterpenoids, such as salvinorin A, a putative pathway for this compound can be proposed (Figure 1). This pathway involves three key stages: the formation of the clerodane skeleton, oxidative modifications including the formation of the furan (B31954) ring, and a final methylation step.
Stage 1: Formation of the Clerodane Skeleton
The construction of the characteristic clerodane scaffold is a two-step process initiated from GGPP and catalyzed by two distinct classes of diterpene synthases (diTPSs).
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Class II diTPS (Copalyl Diphosphate (B83284) Synthase-like, CPS-like): The biosynthesis is initiated by the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, typically a labdadienyl/copalyl pyrophosphate (CPP). In the context of neo-clerodanes, this is often (-)-copalyl pyrophosphate.
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Class I diTPS (Kaurene Synthase-Like, KSL-like): The pyrophosphate moiety of the CPP intermediate is subsequently cleaved, initiating a carbocation-driven cascade of rearrangements. A key 1,2-hydride and methyl group migration leads to the formation of the rearranged clerodane skeleton. This likely results in a kolavenyl diphosphate intermediate which is then dephosphorylated to form kolavenol.
Stage 2: Oxidative Modifications and Furan Ring Formation
Following the establishment of the core clerodane skeleton, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases (CYP450s). For this compound, this stage is crucial for the introduction of the furan ring. The biosynthesis of furanoditerpenoids is thought to proceed through the oxidation of a side chain. This likely involves a series of hydroxylations and subsequent dehydrations to form the furan moiety.
Stage 3: Methylation
The final step in the biosynthesis of this compound is the methylation of the carboxylic acid group to form the methyl ester. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. These enzymes are common in the late stages of natural product biosynthesis and are responsible for a wide range of modifications that can alter the biological activity and physicochemical properties of the molecule.
Diagram of the Proposed Biosynthetic Pathway:
Quantitative Data
Currently, there is a lack of specific quantitative data for the biosynthesis of this compound. However, based on studies of other diterpenoids, we can anticipate the types of quantitative data that would be crucial for understanding and potentially engineering this pathway. The following table provides a template for the kind of data that needs to be collected.
| Parameter | Description | Representative Value (Hypothetical) | Reference Method |
| Enzyme Kinetics | |||
| Km of CPS-like for GGPP | Michaelis constant, indicating the substrate concentration at half-maximal velocity. | 10 - 50 µM | Isothermal Titration Calorimetry (ITC) or radioactive assays |
| kcat of CPS-like | Turnover number, representing the number of substrate molecules converted per enzyme molecule per second. | 0.1 - 1 s-1 | In vitro enzyme assays with purified protein |
| Km of KSL-like for CPP | Michaelis constant for the second cyclization step. | 5 - 30 µM | Coupled enzyme assays or direct substrate binding studies |
| kcat of KSL-like | Turnover number for the second cyclization step. | 0.05 - 0.5 s-1 | In vitro enzyme assays with purified protein |
| Km of Methyltransferase for Clerodermic Acid | Michaelis constant for the final methylation step. | 20 - 100 µM | HPLC-based or radiometric methyltransferase assays |
| kcat of Methyltransferase | Turnover number for the final methylation step. | 0.5 - 5 s-1 | In vitro enzyme assays with purified protein |
| Metabolite Concentrations | |||
| GGPP pool size | Intracellular concentration of the precursor molecule. | 1 - 10 µM | LC-MS/MS analysis of plant tissue extracts |
| This compound Titer | Concentration of the final product in plant tissue or a heterologous host. | 0.1 - 5 mg/g dry weight | GC-MS or HPLC analysis of plant tissue extracts |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
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Transcriptome Sequencing: RNA-seq of different tissues of a Clerodendrum species known to produce this compound (e.g., leaves, stems, roots) can identify candidate diTPS, CYP450, and methyltransferase genes based on their expression profiles.
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Bioinformatic Analysis: Candidate genes can be identified by homology searches (BLAST) against known terpenoid biosynthetic genes from other species. Phylogenetic analysis can help to predict the function of these candidate genes.
Heterologous Expression and Functional Characterization of Enzymes
Workflow for Enzyme Characterization:
Protocol for Heterologous Expression in E. coli and in vitro Enzyme Assay for a diTPS:
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Cloning: The full-length cDNA of the candidate diTPS gene is amplified by PCR and cloned into a suitable E. coli expression vector (e.g., pET28a).
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Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). The culture is grown to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).
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Protein Purification: Cells are harvested by centrifugation, lysed by sonication, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).
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Enzyme Assay: The purified enzyme is incubated with GGPP (for a CPS-like enzyme) or CPP (for a KSL-like enzyme) in a suitable buffer containing a divalent cation (e.g., MgCl2).
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Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene.
In vivo Pathway Reconstruction
To confirm the entire pathway, the candidate genes can be co-expressed in a heterologous host, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae).
Protocol for Transient Expression in Nicotiana benthamiana:
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Agrobacterium Transformation: The candidate genes (CPS-like, KSL-like, CYP450s, and methyltransferase) are cloned into plant expression vectors and transformed into Agrobacterium tumefaciens.
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Infiltration: Cultures of Agrobacterium carrying the different constructs are mixed and infiltrated into the leaves of N. benthamiana.
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Metabolite Extraction and Analysis: After 5-7 days of incubation, the infiltrated leaf tissue is harvested, and the metabolites are extracted. The extract is then analyzed by LC-MS/MS or GC-MS to detect the production of this compound.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at elucidating the precise enzymatic machinery responsible for its formation. The experimental protocols outlined in this guide offer a clear path forward for identifying and characterizing the key enzymes involved. The successful elucidation of this pathway will not only deepen our understanding of the chemical diversity of clerodane diterpenoids but also pave the way for the metabolic engineering of high-value natural products for pharmaceutical and other applications. Future efforts should focus on the systematic functional characterization of candidate genes from Clerodendrum species and the in vivo reconstruction of the entire pathway in a heterologous host. The acquisition of quantitative data on enzyme kinetics and metabolite fluxes will be critical for optimizing the production of this compound and its analogs.
References
An In-depth Technical Guide to Methyl Clerodermate: Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clerodermate is a naturally occurring diterpenoid compound belonging to the neo-clerodane class. It has been isolated from plants of the Clerodendrum genus, specifically Clerodendrum inerme.[1] As a member of the diverse family of clerodane diterpenoids, which have shown a wide range of biological activities including cytotoxic, anti-inflammatory, and antibacterial properties, this compound is a molecule of significant interest for phytochemical and pharmacological research.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, general experimental protocols for its isolation, and an exploration of the biological activities and potential signaling pathways associated with related compounds.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its identification, purification, and handling in a laboratory setting.
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₄ |
| Molecular Weight | 346.46 g/mol |
| IUPAC Name | methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate |
| Synonyms | Clerodermic acid methyl ester |
| CAS Number | 67650-47-9 |
| Appearance | Solid (typical for diterpenoids) |
| Boiling Point | 469.4 ± 18.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 231.1 ± 19.6 °C |
| Refractive Index | 1.507 |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. |
| Storage Temperature | 2-8 °C |
Experimental Protocols
Isolation of Neo-clerodane Diterpenoids from Clerodendrum inerme
The following is a generalized protocol for the extraction and isolation of neo-clerodane diterpenoids from the leaves of Clerodendrum inerme.[1][4]
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Plant Material Collection and Preparation:
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Collect fresh leaves of Clerodendrum inerme.
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Air-dry the leaves in the shade until a constant weight is achieved.
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Grind the dried leaves into a coarse powder.
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Extraction:
-
Macerate the powdered plant material with a suitable solvent, such as methanol (B129727) or a hexane-ethyl acetate mixture, at room temperature for an extended period (e.g., 48-72 hours).
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
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Fractionation:
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Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
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Collect each fraction and evaporate the solvent to yield fractionated extracts.
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Chromatographic Purification:
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Subject the non-polar fractions (e.g., n-hexane or chloroform), which are likely to contain diterpenoids, to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.
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Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
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Final Purification:
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients) to isolate the pure this compound.
-
References
Methyl Clerodermate: A Technical Review of a Promising Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clerodermate is a naturally occurring neo-clerodane diterpenoid that has been isolated from the medicinal plant Clerodendrum inerme and has also been identified in the peels of Citrus maxima. As a member of the clerodane class of diterpenes, this compound is part of a large family of natural products known for a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive review of the available literature on this compound, its chemical properties, and the biological activities of closely related compounds, offering insights for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound, also known as clerodermic acid methyl ester, is characterized by the molecular formula C₂₁H₃₀O₄ and a molecular weight of 346.5 g/mol . The structural and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₄ | |
| Molecular Weight | 346.5 g/mol | |
| CAS Number | 67650-47-9 | |
| Class | Neo-clerodane Diterpenoid | |
| Appearance | Powder | |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | |
| Boiling Point (Predicted) | 469.4 ± 18.0 °C at 760 mmHg | |
| Flash Point (Predicted) | 231.1 ± 19.6 °C |
Biological Activities
While specific biological activity data for this compound is limited in the currently available literature, the broader class of neo-clerodane diterpenoids isolated from Clerodendrum species exhibits significant pharmacological potential. The activities of these related compounds provide a strong indication of the potential therapeutic applications of this compound.
Cytotoxic Activity
Research on diterpenoids from the Clerodendrum genus has revealed promising cytotoxic effects against various cancer cell lines. A notable example is clerodermic acid, a compound structurally similar to this compound, which has demonstrated cytotoxic activity against human lung carcinoma (A549) cells.
| Compound | Cell Line | Activity Type | Value | Reference |
| Clerodermic Acid | A549 | IC₅₀ | 35 µg/mL | [1] |
The cytotoxicity of clerodane diterpenes is a significant area of interest for anticancer drug development.
Anti-inflammatory Activity
Extracts from Clerodendrum inerme have been traditionally used for their anti-inflammatory properties. Scientific studies have begun to validate these uses, indicating that diterpenoids are likely contributors to this activity. Although direct evidence for this compound is pending, the anti-inflammatory potential of the plant source is well-documented.
Antimicrobial Activity
Various extracts of Clerodendrum inerme have shown activity against a range of microbial pathogens. The neo-clerodane diterpenoids present in these extracts are believed to be responsible for these antimicrobial effects. Further investigation is warranted to determine the specific antimicrobial spectrum and potency of this compound.
Experimental Protocols
To facilitate further research into the biological activities of this compound, a detailed methodology for a key assay, the MTT cytotoxicity assay, is provided below. This protocol is based on the method used to evaluate the cytotoxicity of the related compound, clerodermic acid.
MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not yet been elucidated, studies on other clerodane diterpenes offer valuable insights. For instance, the clerodane diterpene casearin J has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells through the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump and subsequent interference with the Notch1 signaling pathway.
Caption: Hypothesized signaling pathway for this compound based on related compounds.
This proposed pathway for this compound, based on the action of casearin J, suggests a mechanism involving the disruption of calcium homeostasis and induction of oxidative stress, ultimately leading to apoptosis. It is important to note that this is a hypothetical model and requires experimental validation for this compound.
Conclusion and Future Directions
This compound represents a promising natural product with the potential for significant biological activity, as suggested by the pharmacological properties of its chemical class and plant source. The available data on related neo-clerodane diterpenoids, particularly their cytotoxic effects, highlight the need for further investigation into the specific therapeutic potential of this compound.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial activities of pure this compound against a broad range of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
In Vivo Efficacy: Assessing the therapeutic efficacy and safety profile of this compound in preclinical animal models.
-
Synthesis and Analogue Development: Exploring the total synthesis of this compound and the creation of novel analogues to improve potency and drug-like properties.
The continued exploration of this compound and other neo-clerodane diterpenoids holds significant promise for the discovery of new therapeutic agents.
References
The Diverse Biological Activities of Neo-clerodane Diterpenoids: A Technical Guide for Researchers
For Immediate Release
Neo-clerodane diterpenoids, a class of natural products predominantly found in plant families such as Lamiaceae and Asteraceae, are emerging as a significant source of bioactive molecules with a wide array of pharmacological properties. This technical guide provides an in-depth overview of their anticancer, anti-inflammatory, antimicrobial, and insecticidal activities, tailored for researchers, scientists, and drug development professionals. The information presented herein is supported by a comprehensive review of preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Growth
Neo-clerodane diterpenoids have demonstrated notable cytotoxic effects against various cancer cell lines. Their primary mechanism of action involves the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.
Numerous studies have quantified the anticancer potential of these compounds using metrics such as the half-maximal inhibitory concentration (IC50). For instance, guevarain B and 6α-hydroxy-patagonol acetonide, isolated from Salvia guevarae, have shown moderate activity against the K562 chronic myelogenous leukemia cell line with IC50 values of 33.1 µM and 39.8 µM, respectively[1]. Similarly, scutestrigillosins A-C from Scutellaria strigillosa exhibited significant cytotoxicity against HONE-1, P-388, MCF7, and HT29 tumor cell lines, with IC50 values ranging from 3.5 to 7.7 µM[1]. Scutebarbatine F from Scutellaria barbata also showed significant cytotoxic activities against HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cell lines[2].
Table 1: Anticancer Activity of Selected Neo-clerodane Diterpenoids
| Compound | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| Guevarain B | Salvia guevarae | K562 | 33.1 ± 1.3 | [1] |
| 6α-hydroxy-patagonol acetonide | Salvia guevarae | K562 | 39.8 ± 1.5 | [1] |
| Scutestrigillosin A | Scutellaria strigillosa | HONE-1, P-388, MCF7, HT29 | 3.5 - 7.7 | [1] |
| Scutestrigillosin B | Scutellaria strigillosa | HONE-1, P-388, MCF7, HT29 | 3.5 - 7.7 | [1] |
| Scutestrigillosin C | Scutellaria strigillosa | HONE-1, P-388, MCF7, HT29 | 3.5 - 7.7 | [1] |
| Scutestrigillosins D and E | Scutellaria strigillosa | HONE-1, P-388, MCF7, HT29 | 3.4 - 8.9 | [3] |
| Scutebarbatine F Metabolites (5, 7, 9) | Scutellaria barbata (microbial transformation) | H460 | 46.0 - 51.1% inhibition at 0.3 µM | [4] |
| Salvipisone | Salvia sclarea | HL-60, NALM-6 | 2.0 - 24.7 | [5] |
| Aethiopinone | Salvia sclarea | HL-60, NALM-6 | 2.0 - 24.7 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.
Workflow for MTT Assay
Workflow for determining cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the neo-clerodane diterpenoid in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Signaling Pathway: Induction of Apoptosis
Neo-clerodane diterpenoids trigger apoptosis by modulating the expression of key regulatory proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and subsequent cell death. Some compounds, such as caseamembrin C, have also been shown to upregulate the Fas ligand (FasL), suggesting an involvement of the extrinsic apoptosis pathway.
Apoptosis induction by neo-clerodane diterpenoids.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Neo-clerodane diterpenoids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
Several neo-clerodane diterpenoids isolated from Ajuga pantantha were found to have NO inhibitory effects, with IC50 values ranging from 20.2 to 45.5 µM[6]. Another study on compounds from Scutellaria barbata identified a potent inhibitor of NO production with an IC50 value of 10.6 µM[7].
Table 2: Anti-inflammatory Activity of Selected Neo-clerodane Diterpenoids
| Compound | Plant Source | Assay | IC50 (µM) | Reference |
| Compound 2 | Ajuga pantantha | NO Inhibition | 20.2 | [6] |
| Compound 4 | Ajuga pantantha | NO Inhibition | 45.5 | [6] |
| Compound 5 | Ajuga pantantha | NO Inhibition | 34.0 | [6] |
| Compound 6 | Ajuga pantantha | NO Inhibition | 27.0 | [6] |
| Compound 7 | Ajuga pantantha | NO Inhibition | 45.0 | [6] |
| Compound 8 | Ajuga pantantha | NO Inhibition | 25.8 | [6] |
| Compound 36 | Scutellaria barbata | NO Inhibition | 10.6 | [7] |
| Scuttenline C | Scutellaria barbata | NO Inhibition | 1.9 | [8] |
| Compound 18 | Scutellaria barbata | NO Inhibition | 3.7 | [8] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a straightforward colorimetric method for the quantification of nitrite (B80452) (NO2-), a stable and quantifiable breakdown product of NO, in cell culture supernatants.
Workflow for Griess Assay
Workflow for measuring nitric oxide inhibition using the Griess assay.
Detailed Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the neo-clerodane diterpenoid for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes and then measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway: Inhibition of NF-κB
The anti-inflammatory effects of many neo-clerodane diterpenoids are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Certain neo-clerodane diterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent inflammatory cascade[7].
Inhibition of the NF-κB signaling pathway by neo-clerodane diterpenoids.
Antimicrobial Activity: A Broad Spectrum of Action
Neo-clerodane diterpenoids have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
A study evaluating nineteen neo-clerodane diterpenoids from Scutellaria and Salvia species found that seven of these compounds exhibited antimicrobial activity against various pathogenic and food spoilage microorganisms. Notably, scutalpin A demonstrated the highest activity against Staphylococcus aureus, with a MIC of 25 µg/mL[3][9].
Table 3: Antimicrobial Activity of Selected Neo-clerodane Diterpenoids
| Compound | Plant Source | Microorganism | MIC (µg/mL) | Reference |
| Scutalpin A | Scutellaria sp. | Staphylococcus aureus | 25 | [3][9] |
| Scutalpin E | Scutellaria sp. | Various bacteria | > 25 | [3] |
| Scutalpin F | Scutellaria sp. | Various bacteria | > 25 | [3] |
| Salviarin | Salvia sp. | Various bacteria | > 25 | [3] |
| Splenolide A | Salvia sp. | Various bacteria | > 25 | [3] |
| Splenolide B | Salvia sp. | Various bacteria | > 25 | [3] |
| Splendidin | Salvia sp. | Various bacteria | > 25 | [3] |
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the neo-clerodane diterpenoid in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control well containing only the broth and the microorganism, and a negative control well with only the broth.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Insecticidal and Antifeedant Properties
Neo-clerodane diterpenoids are well-documented for their insect antifeedant and insecticidal activities, playing a crucial role in plant defense mechanisms. These compounds can deter feeding or be toxic to various insect pests.
For example, several neo-clerodane diterpenoids from Ajuga species have been identified as potent insect antifeedants[10][11][12]. Ajugacumbin B and ajuforrestins D/E from Ajuga forrestii showed antifeedant activity against Helicoverpa armigera[9].
Experimental Protocol: Leaf Disk No-Choice Antifeedant Assay
The leaf disk no-choice bioassay is a common method to evaluate the antifeedant properties of a compound.
Workflow for Leaf Disk No-Choice Assay
Workflow for the leaf disk no-choice antifeedant bioassay.
Detailed Methodology:
-
Leaf Disk Preparation: Cut uniform-sized disks from the leaves of a host plant suitable for the test insect.
-
Treatment: Evenly apply a solution of the neo-clerodane diterpenoid in a suitable solvent to the surface of the leaf disks. Control disks are treated with the solvent alone.
-
Bioassay Setup: Place a single, pre-weighed insect larva in a petri dish containing a treated or control leaf disk.
-
Feeding Period: Allow the larvae to feed for a set period, typically 24 hours, under controlled environmental conditions.
-
Data Collection: After the feeding period, remove the larvae and measure the area of the leaf disk consumed.
-
Data Analysis: The antifeedant activity is often expressed as an antifeedant index, which compares the consumption of treated disks to that of control disks.
Unique Bioactivity: Salvinorin A and the Kappa-Opioid Receptor
Salvinorin A, a potent psychoactive neo-clerodane diterpenoid from Salvia divinorum, stands out due to its unique mechanism of action as a selective kappa-opioid receptor (KOR) agonist[7]. This interaction is responsible for its hallucinogenic effects and has also opened avenues for its investigation in the treatment of various neurological and psychiatric disorders, as well as addiction.
Signaling Pathway: Salvinorin A and KOR Signaling
Activation of the KOR by Salvinorin A initiates a signaling cascade that involves the regulation of downstream pathways, including the extracellular signal-regulated kinase (ERK1/2) pathway. This modulation of ERK1/2 phosphorylation can influence various cellular processes and is a key area of research in understanding the full spectrum of Salvinorin A's effects[6][13][14][15][16].
Signaling pathway of Salvinorin A via the kappa-opioid receptor.
Conclusion
Neo-clerodane diterpenoids represent a rich and diverse source of biologically active compounds with significant potential for the development of new therapeutic agents. Their multifaceted activities, ranging from anticancer and anti-inflammatory to antimicrobial and insecticidal, underscore the importance of continued research into this fascinating class of natural products. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate further exploration and exploitation of neo-clerodane diterpenoids in the fields of medicine and agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of neo-Clerodane Diterpenoids isolated from Lamiaceae Species against Pathogenic and Food Spoilage Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots. Studies on the leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Repeated exposure to the kappa-opioid receptor agonist salvinorin A modulates extracellular signal regulated kinase and reward sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salvinorin A regulates dopamine transporter function via a kappa opioid receptor and ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phytochemistry of Clerodendrum: A Technical Guide for Drug Discovery and Development
An In-depth Review of the Bioactive Compounds, Experimental Protocols, and Mechanisms of Action from a Genus of Pharmacological Importance
The genus Clerodendrum, belonging to the Lamiaceae family, comprises approximately 500 species of flowering plants distributed across tropical and warm temperate regions of the world. Long utilized in traditional medicine systems in Asia and Africa for treating a myriad of ailments—including inflammation, rheumatism, asthma, hypertension, and tumors—this genus has emerged as a focal point for modern phytochemical and pharmacological research. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the phytochemistry of Clerodendrum species, focusing on the major bioactive constituents, detailed experimental methodologies for their analysis, and insights into their molecular mechanisms of action.
Major Phytochemical Classes in Clerodendrum
An extensive body of research has revealed that Clerodendrum species are a rich repository of secondary metabolites. Over 280 distinct compounds have been isolated and identified, with the most significant and abundant classes being diterpenoids, flavonoids, and phenylethanoid glycosides.[1] These classes are the primary contributors to the diverse biological activities attributed to the genus.
Diterpenoids
Diterpenoids, particularly those with a clerodane skeleton, are characteristic of the genus and are responsible for a range of activities including anti-inflammatory, cytotoxic, and insecticidal effects.[2][3] Neo-clerodane diterpenoids such as clerodin, clerodendrin (B1669170) A, and inermes A and B have been isolated from species like C. infortunatum and C. inerme.[1][4] Abietane-type diterpenoids, such as sugiol, known for its antioxidant and anticancer properties, have also been identified.[2]
Flavonoids
This ubiquitous class of polyphenols is well-represented in Clerodendrum. Key flavonoids identified include hispidulin (B1673257), apigenin, scutellarein, and luteolin, along with their various glycosidic forms.[5][6] These compounds are potent antioxidants and are primarily linked to the anti-inflammatory, neuroprotective, and anticancer activities of the plant extracts.[6][7]
Phenylethanoid Glycosides (PhEGs)
PhEGs are another hallmark of the Clerodendrum genus, with acteoside (also known as verbascoside) and its isomers being the most prominent examples.[5] These compounds are powerful antioxidants and have demonstrated significant neuroprotective, anti-inflammatory, and hepatoprotective effects.[8]
Quantitative Analysis of Key Phytochemicals
For the purpose of standardization, quality control, and targeted drug development, the quantification of lead bioactive compounds is essential. The following tables summarize reported quantitative data for major phytochemicals across various Clerodendrum species.
Table 1: Quantitative Data for Major Phenylethanoid Glycosides in Clerodendrum Species
| Compound | Species | Plant Part | Method | Concentration / Yield | Reference |
| Acteoside (Verbascoside) | C. glandulosum | Leaves | HPLC | 20.14% of ethanol (B145695) extract | [9][10] |
| Acteoside (Verbascoside) | C. glandulosum | Leaves | HPTLC | 3.19 - 4.33% of extract | [10] |
| Acteoside (Verbascoside) | C. colebrookianum | Leaves | HPTLC/HPLC | 2.17 - 2.26% of dried leaves | [10] |
| Acteoside & Isoacteoside | C. chinense | Leaves | HPLC | Not specified, but identified and quantified | [8] |
Table 2: Quantitative Data for Major Flavonoids in Clerodendrum Species
| Compound | Species | Plant Part | Method | Concentration / Yield | Reference |
| Hispidulin | C. petasites | Roots | HPLC-PDA | 0.0182 ± 0.0109 g / 100 g crude drug | [11] |
| Total Flavonoids | C. infortunatum | Leaves | Colorimetric | 6.07% of hydroethanolic extract | [12] |
| Hispidulin | C. chinense | Leaves | HPLC | Identified and quantified | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, quantification, and bioactivity assessment of phytochemicals from Clerodendrum species, synthesized from established literature.
General Extraction and Fractionation Workflow
The initial step in phytochemical analysis involves the extraction of compounds from the plant material, followed by fractionation to separate them based on polarity. This workflow is a standard starting point for the isolation of most bioactive compounds from Clerodendrum.
Protocol: HPLC-PDA Quantification of Flavonoids (e.g., Hispidulin)
This method is adapted from protocols used for the quantification of hispidulin in C. petasites.[11]
-
Standard Preparation: Prepare a stock solution of hispidulin standard (e.g., 1 mg/mL) in HPLC-grade methanol. Create a calibration curve by preparing serial dilutions (e.g., 1.25 to 20 µg/mL).
-
Sample Preparation: Exhaustively extract 5 g of powdered plant material with 95% ethanol using a Soxhlet apparatus. Evaporate the filtrate to dryness. Dissolve a known weight of the dried extract in methanol to a final concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a Photodiode Array (PDA) detector (e.g., Shimadzu LC-20A).[11]
-
Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 × 250 mm).[11]
-
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-30 min, 20% to 95% B; 30-35 min, hold at 95% B; 35-40 min, return to 20% B for column equilibration.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at the absorption maximum for the target analyte (e.g., 337 nm for hispidulin).[11]
-
-
Quantification: Identify the hispidulin peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard. Calculate the concentration using the regression equation from the standard's calibration curve.
Protocol: In-Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol is based on the widely used Griess assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[14]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test extract or pure compound. Incubate for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the blank (untreated cells). Incubate for another 24 hours.[14][15]
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-1-naphthylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.[14][15]
-
-
Calculation: Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS control - NO in sample) / NO in LPS control] x 100
-
Cytotoxicity Control: Simultaneously perform an MTT assay on a parallel plate with the same concentrations to ensure that the observed NO inhibition is not due to cell death.[15]
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets of Clerodendrum phytochemicals is crucial for their development as therapeutic agents. Key compounds have been shown to modulate critical signaling pathways involved in inflammation and oxidative stress.
Hispidulin: Inhibition of the NF-κB Inflammatory Pathway
Hispidulin exerts potent anti-inflammatory effects by targeting the canonical NF-κB signaling pathway, a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2. Hispidulin intervenes by inhibiting the phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB inactive in the cytoplasm.
Acteoside: Neuroprotection via the Nrf2/HO-1 Antioxidant Pathway
Acteoside (Verbascoside) provides significant neuroprotection against oxidative stress, a key factor in neurodegenerative diseases. Its mechanism involves the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Acteoside promotes the activation of upstream kinases like PI3K/Akt and ERK, which leads to the dissociation of Nrf2 from Keap1. Freed Nrf2 then translocates to the nucleus, binds to the ARE sequence on DNA, and initiates the transcription of potent antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).
Conclusion and Future Perspectives
The Clerodendrum genus stands out as a prolific source of structurally diverse and biologically active phytochemicals. The prevalence of potent compounds like clerodane diterpenoids, hispidulin, and acteoside underscores its therapeutic potential, particularly in the fields of anti-inflammatory and neuroprotective drug discovery. The data and protocols presented in this guide offer a foundational framework for researchers to standardize plant material, isolate lead compounds, and investigate their mechanisms of action.
Future research should focus on the comprehensive quantitative profiling of a wider range of Clerodendrum species to identify high-yielding sources of target molecules. Furthermore, while the mechanisms of flavonoids and phenylethanoid glycosides are becoming clearer, the specific molecular targets of many of the unique clerodane diterpenoids remain to be elucidated. Bridging this gap will be critical in translating the ethnopharmacological promise of Clerodendrum into clinically validated therapeutic agents.
References
- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neo-clerodane diterpenoids from Clerodendrum inerme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids from Clerodendrum genus and their biological activities : Review article | ADMET and DMPK [pub.iapchem.org]
- 8. Phenylethanoid Glycoside-Enriched Extract Prepared from Clerodendrum chinense Leaf Inhibits A549 Lung Cancer Cell Migration and Apoptosis Induction through Enhancing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted Extraction of Verbascoside from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. phcogj.com [phcogj.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. scienggj.org [scienggj.org]
- 14. Genomic and Metabolomic Characterization of Kitasatospora griseola JNUCC 62 from Mulyeongari Oreum and Its Cosmeceutical Potential [mdpi.com]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Methyl Clerodermate from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clerodermate is a naturally occurring clerodane diterpenoid that has been isolated from plants of the Clerodendrum genus, notably Clerodendrum inerme. Clerodane diterpenes are a large and diverse class of secondary metabolites known for a wide range of biological activities, making them of significant interest in pharmacology and drug development. These compounds have demonstrated potential as anticancer, anti-inflammatory, and insect antifeedant agents.
These application notes provide a comprehensive overview of the methods for the extraction and isolation of this compound and related clerodane diterpenoids from plant sources. The protocols detailed below are synthesized from various studies on the phytochemical analysis of Clerodendrum species.
Data Presentation: Extraction Yields of Clerodane Diterpenoids
| Plant Species | Plant Part | Extraction Solvent | Percentage Yield of Crude Extract (%) | Isolated Compounds |
| Clerodendrum inerme | Leaves | Hexane | Not Specified | Inermes A and B (neo-clerodane diterpenoids)[1] |
| Clerodendrum inerme | Leaves | Ethyl Acetate (B1210297) | Not Specified | General phytochemicals[2] |
| Clerodendrum thomsoniae | Aerial Parts | Ethyl Acetate | 4.2 | Cytotoxic compounds |
| Clerodendrum thomsoniae | Aerial Parts | Methanol (B129727) | 6.8 | General phytochemicals |
| Clerodendrum guatemalensis | Not Specified | Hydroalcoholic | 10.2 | Ent-clerodane diterpenoids[3] |
| Clerodendrum guatemalensis | Not Specified | Aqueous | 7.8 | Ent-clerodane diterpenoids[3] |
| Clerodendrum phlomidis | Leaf | Methanol | Not Specified | Antioxidant compounds |
| Clerodendrum infortunatum | Leaves | Petroleum Ether | 2.5 | General phytochemicals |
| Clerodendrum infortunatum | Leaves | Chloroform | 3.2 | General phytochemicals |
| Clerodendrum infortunatum | Leaves | Acetone | 4.8 | General phytochemicals |
| Clerodendrum infortunatum | Leaves | Methanol | 7.5 | General phytochemicals |
Note: The yield of the final purified this compound will be a fraction of the crude extract yield and is dependent on the efficiency of the subsequent purification steps.
Experimental Protocols
The following protocols describe a general procedure for the extraction and isolation of this compound from the leaves of Clerodendrum inerme. These steps can be adapted for other Clerodendrum species and related clerodane diterpenoids.
Protocol 1: Extraction of Crude Plant Material
This protocol outlines the initial solvent extraction of the plant material. The choice of solvent is critical and is typically based on the polarity of the target compounds. For clerodane diterpenes like this compound, solvents of intermediate polarity are often effective.
Materials and Equipment:
-
Dried and powdered leaves of Clerodendrum inerme
-
Soxhlet apparatus or large glass container for maceration
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Solvents: n-hexane, chloroform, ethyl acetate, or methanol
Procedure:
Method A: Maceration
-
Weigh the dried and powdered plant material.
-
Place the plant material in a large glass container and add the chosen solvent (e.g., methanol) in a 1:10 (w/v) ratio.
-
Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process with fresh solvent at least two more times to ensure complete extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Method B: Soxhlet Extraction
-
Weigh the dried and powdered plant material and place it in a cellulose (B213188) thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent (e.g., n-hexane or chloroform) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the flask.
-
Allow the extraction to proceed for 24-48 hours, or until the solvent in the extractor becomes colorless.
-
After extraction, cool the apparatus and collect the extract from the flask.
-
Concentrate the extract using a rotary evaporator to obtain the crude extract.
Protocol 2: Fractionation and Purification of this compound
The crude extract is a complex mixture of various phytochemicals. Chromatographic techniques are essential for the isolation of the target compound, this compound.
Materials and Equipment:
-
Silica (B1680970) gel (60-120 mesh for column chromatography)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol in various ratios)
-
Rotary evaporator
Procedure:
Step 1: Column Chromatography (Initial Fractionation)
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane).
-
Pack the glass column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried extract-silica gel mixture onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate, and so on), followed by increasing concentrations of methanol in ethyl acetate if necessary.
-
Collect the eluate in fractions of equal volume.
-
Monitor the fractions by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Combine the fractions that show similar TLC profiles and contain the compound of interest (visualized under a UV lamp if the compound is UV active, or by using a suitable staining reagent).
-
Concentrate the combined fractions containing the partially purified this compound using a rotary evaporator.
Step 2: Preparative HPLC (Final Purification)
For obtaining high-purity this compound, preparative HPLC is often necessary.
-
Dissolve the enriched fraction from column chromatography in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto a preparative HPLC system equipped with a suitable column (e.g., C18).
-
Develop a suitable gradient elution method (e.g., a gradient of acetonitrile (B52724) in water).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization to obtain the pure compound.
Step 3: Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from plant material.
Caption: General workflow for the isolation of this compound.
References
Application Notes and Protocols: Total Synthesis of Methyl Clerodermate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clerodermate is a member of the clerodane diterpenoid family, a large group of natural products known for their diverse and potent biological activities. These activities include insect antifeedant, antimicrobial, anti-inflammatory, and antitumor effects. The complex molecular architecture of clerodane diterpenoids, characterized by a substituted decalin core and a variety of oxygenated functionalities, makes them challenging targets for total synthesis. A successful total synthesis not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of novel analogs with potentially improved therapeutic properties.
These application notes provide a detailed overview of a plausible synthetic strategy for this compound, based on established methodologies for the synthesis of structurally related clerodane diterpenoids. The protocols and data presented are compiled from seminal works in the field to guide researchers in the synthesis of this important natural product.
Synthetic Strategy Overview
The total synthesis of this compound can be envisioned through a convergent strategy, focusing on the stereoselective construction of the key decalin core, followed by the installation of the side chain and final functional group manipulations. A plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis would commence with the construction of the highly substituted decalin core, often employing a key cycloaddition reaction to set the initial stereochemistry. Subsequent steps would focus on refining the core structure and introducing the necessary functional groups. A separate, enantioselective synthesis of the side chain would be performed concurrently. The two key fragments would then be coupled, followed by final modifications to complete the synthesis of this compound.
Key Experimental Protocols
The following protocols are adapted from established syntheses of clerodane diterpenoids and represent key transformations in the proposed synthesis of this compound.
Stereoselective Diels-Alder Reaction for Decalin Core Construction
This step is crucial for establishing the relative stereochemistry of the decalin core. A Lewis acid-catalyzed Diels-Alder reaction between a chiral diene and a suitable dienophile is a common and effective strategy.
Protocol:
-
To a solution of the chiral diene (1.0 eq) in dry dichloromethane (B109758) (0.1 M) under an argon atmosphere at -78 °C, add the dienophile (1.2 eq).
-
Slowly add a solution of a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl), (1.1 eq) in hexanes.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.
Annulation for the Formation of the Second Ring
Following the initial cycloaddition, an annulation reaction is typically used to construct the second ring of the decalin system.
Protocol:
-
To a solution of the Diels-Alder adduct (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol, add a base like sodium methoxide (B1231860) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting bicyclic enone by flash chromatography.
Coupling of the Decalin Core and Side Chain
A variety of coupling reactions can be employed to attach the side chain to the decalin core. A Wittig-type reaction or a cross-coupling reaction are common choices.
Protocol (Wittig Reaction):
-
To a suspension of the phosphonium (B103445) salt of the side chain (1.5 eq) in dry THF (0.2 M) at -78 °C under argon, add a strong base such as n-butyllithium (1.4 eq) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of the decalin aldehyde/ketone (1.0 eq) in dry THF.
-
Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for key steps in the synthesis of clerodane diterpenoids, which can be expected to be similar for the synthesis of this compound.
| Step | Reaction Type | Typical Yield (%) |
| Decalin Core Construction (Diels-Alder) | [4+2] Cycloaddition | 70-90 |
| Second Ring Formation (Annulation) | Intramolecular Aldol/Michael | 65-85 |
| Side Chain Coupling (Wittig) | Olefination | 60-80 |
| Final Oxidations/Esterification | Functional Group Interconversion | 75-95 |
| Overall Yield (Hypothetical) | Multistep Synthesis | ~5-10 |
Workflow Diagram
The overall workflow for the total synthesis of this compound is depicted below.
Caption: General workflow for the total synthesis of this compound.
Conclusion
The total synthesis of this compound is a challenging but achievable goal for synthetic chemists. The strategies and protocols outlined in these application notes, based on successful syntheses of related clerodane diterpenoids, provide a solid foundation for researchers aiming to construct this complex natural product. The successful completion of this synthesis will not only be a significant scientific achievement but will also provide valuable material for further investigation into its biological and pharmacological properties, potentially leading to the development of new therapeutic agents.
Application Notes & Protocols for the Quantification of Methyl Clerodermate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clerodermate, a natural diterpenoid with the molecular formula C21H30O4, has been isolated from various plant species, including those of the Clerodendrum genus.[][] As interest in the pharmacological properties of clerodane diterpenes grows, robust and reliable analytical methods for their quantification are essential for research, quality control, and drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of similar clerodane diterpenes and methyl esters. The provided quantitative data, derived from studies on analogous compounds, serves as a benchmark for method development and validation.
Analytical Techniques Overview
Two primary analytical techniques are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This is a widely used, robust, and cost-effective method for the analysis of diterpenoids. It offers excellent quantitative performance and is suitable for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selectivity, making it ideal for the analysis of volatile or semi-volatile compounds like methyl esters, especially at trace levels. Derivatization may be employed to improve the volatility and thermal stability of the analyte.
Quantitative Data Summary for Analogous Compounds
The following tables summarize the quantitative data from validated HPLC and GC-MS methods for compounds structurally related to this compound, such as other diterpenoids and methyl esters. This data can be used as a reference for establishing performance characteristics for a this compound-specific method.
Table 1: HPLC-PDA Method Validation Parameters for Analogous Diterpenoids
| Parameter | Result | Compound Class | Reference |
| Linearity (r²) | > 0.9999 | Triterpenoids | [3][4] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL | Triterpenoids | [3] |
| Limit of Quantification (LOQ) | 0.24–1.78 µg/mL | Triterpenoids | |
| Precision (RSD %) | < 2% | Triterpenoids | |
| Accuracy/Recovery (%) | 94.70–105.81% | Triterpenoids |
Table 2: GC-MS/MS Method Validation Parameters for an Analogous Methyl Ester (Methyl Salicylate)
| Parameter | Result | Compound | Reference |
| Linearity (r²) | > 0.9968 | Methyl Salicylate | |
| Limit of Detection (LOD) | 0.05 ng/mL | Methyl Salicylate | |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Methyl Salicylate | |
| Precision (Intra-day RSD %) | 1.43% - 2.35% | Methyl Salicylate | |
| Precision (Inter-day RSD %) | 1.91% - 2.97% | Methyl Salicylate | |
| Accuracy (Intra-day %) | 100.28% - 102.03% | Methyl Salicylate | |
| Accuracy (Inter-day %) | 99.48% - 102.33% | Methyl Salicylate |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-PDA
This protocol is adapted from validated methods for the analysis of diterpenoids and triterpenoids from plant extracts.
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Perform extraction with a suitable solvent such as methanol (B129727) or an n-hexane-Et2O mixture.
-
Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the pellet.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.
-
2. HPLC-PDA Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure good separation.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile (B52724) or Methanol
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 90% B
-
20-25 min: 90% B (isocratic)
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: PDA detector, monitor at a wavelength where this compound shows maximum absorbance (a UV scan of a standard is recommended to determine the optimal wavelength).
3. Calibration and Quantification
-
Prepare a stock solution of pure this compound standard in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Caption: Workflow for this compound quantification by HPLC-PDA.
Protocol 2: Quantification of this compound by GC-MS
This protocol is based on general methods for the analysis of fatty acid methyl esters and other volatile compounds.
1. Sample Preparation and Derivatization
-
Extraction: Follow the same extraction procedure as for the HPLC analysis to obtain a dried plant extract.
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability, a silylation reaction can be performed.
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Add a suitable solvent like pyridine (B92270) or acetonitrile (50 µL).
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
2. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column is suitable (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and to identify characteristic ions. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and selectivity. Select at least three characteristic ions of the this compound derivative.
-
3. Calibration and Quantification
-
Prepare a stock solution of derivatized this compound standard.
-
Create a series of calibration standards by serial dilution.
-
Inject each standard and the prepared samples into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Quantify this compound in the samples using this calibration curve.
Caption: Workflow for this compound quantification by GC-MS.
Signaling Pathways
Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-PDA method is well-suited for routine analysis, while the GC-MS method offers higher sensitivity for trace-level detection. Proper method validation is crucial before applying these protocols to experimental samples to ensure data quality and reliability. The provided quantitative data for analogous compounds can serve as a valuable starting point for setting acceptance criteria during validation.
References
Application Note: Quantitative Analysis of Methyl Clerodermate using HPLC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of Methyl clerodermate, a diterpenoid natural product, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is suitable for the quantification of this compound in various matrices, which is critical for researchers in natural product chemistry, pharmacology, and drug development. The protocol herein provides detailed procedures for sample preparation, HPLC separation, and MS detection, along with representative data demonstrating the method's performance.
Introduction
This compound is a clerodane diterpenoid with the molecular formula C₂₁H₃₀O₄ and a molecular weight of 346.5 g/mol .[][2][3] Diterpenoids are a large class of natural products that exhibit a wide range of biological activities, making them interesting candidates for drug discovery.[4][5] Accurate and reliable quantification of these compounds is essential for phytochemical analysis, pharmacokinetic studies, and quality control of herbal medicines. This application note presents a robust HPLC-MS method for the analysis of this compound, providing the necessary detail for researchers to implement this methodology in their laboratories.
Experimental Protocol
Sample Preparation
A stock solution of this compound was prepared by dissolving 1 mg of the reference standard in 1 mL of methanol (B129727). Calibration standards were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. For complex matrices such as plant extracts or biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction protocol may be necessary to remove interfering substances.
HPLC-MS System and Conditions
The analysis was performed on a system equipped with a binary pump, an autosampler, and a column thermostat, coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Analysis
Quantification was performed using Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺) and the most abundant, specific product ions were selected for monitoring.
Table 3: MRM Transitions and Representative Data
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound | 347.2 | 147.1 | 0.1 | 20 |
| 299.1 | 0.1 | 15 |
Table 4: Method Validation - Representative Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 6% |
| Recovery | 92-105% |
Data and Results
The HPLC-MS method demonstrated excellent performance for the analysis of this compound. The chromatographic peak for this compound was well-resolved with a typical retention time of approximately 7.8 minutes. The use of MRM provided high selectivity and sensitivity, allowing for accurate quantification even in complex sample matrices. The method showed excellent linearity over a concentration range of 15 to 1000 ng/mL.
Visualizations
Caption: Experimental workflow for HPLC-MS analysis of this compound.
References
- 2. echemi.com [echemi.com]
- 3. This compound, 5 mg, CAS No. 67650-47-9 | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Methyl Clerodermate Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clerodermate, a natural diterpenoid isolated from plants of the Clerodendrum genus, specifically Clerodendrum inerme, belongs to the clerodane class of compounds. Diterpenoids from Clerodendrum species have garnered scientific interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These application notes provide a comprehensive overview of standard in vitro assays to evaluate the biological activity of this compound. Detailed protocols for key experiments are provided to facilitate the reproducible assessment of its therapeutic potential. While specific experimental data for this compound is limited in publicly available literature, this document incorporates representative data from closely related clerodane diterpenes to offer a comparative framework.
Data Presentation: Biological Activities of Clerodane Diterpenes
The following tables summarize the in vitro biological activities of clerodane diterpenes, providing a reference for the potential efficacy of this compound.
Table 1: Anticancer Activity of Related Clerodane Diterpenes
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Clerodermic Acid | A549 (Human Lung Carcinoma) | MTT | 35 µg/mL | [1] |
| Polyalthialdoic Acid | HL-60 (Human Leukemia) | MTT | 21.8 µM | [2][3] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | HL-60 (Human Leukemia) | MTT | 13.7 µM | [2][3] |
Note: Clerodermic acid is the carboxylic acid analog of this compound.
Table 2: Anti-inflammatory Activity of Related Clerodane Diterpenes
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Tinopanoid C | RAW264.7 | Griess Assay | NO Production | 24.1 µM | |
| Unnamed Clerodane | RAW264.7 | Griess Assay | NO Production | 12.5 µM | |
| Unnamed Clerodane | RAW264.7 | Griess Assay | NO Production | 16.4 µM | |
| Crotonolide K | RAW264.7 | Griess Assay | NO Production | 32.19 µM |
Table 3: Antimicrobial Activity of Diterpenoids from Clerodendrum Species
| Compound/Extract | Microorganism | Assay | MIC Value | Reference |
| Abietane Diterpenoid | Staphylococcus aureus | Broth Microdilution | 2.5 µg/mL | |
| Abietane Diterpenoid | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | 2.5 µg/mL | |
| Abietane Diterpenoid | Candida neoformans | Broth Microdilution | 1.25 µg/mL | |
| C. infortunatum Root Extract (Ethyl Acetate) | Bacillus subtilis | Micro-broth Dilution | 64 µg/mL | |
| C. infortunatum Root Extract (Ethyl Acetate) | Klebsiella pneumoniae | Micro-broth Dilution | 64 µg/mL |
Experimental Protocols
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., A549, HL-60)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control, a positive control (e.g., dexamethasone), and an LPS-only control.
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite (B80452). Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control. Calculate the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Signaling Pathway Analysis
Clerodane diterpenes have been reported to exert their anticancer and anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB and apoptosis pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a key mechanism for many anti-inflammatory and anticancer agents.
Intrinsic Apoptosis Pathway
Many anticancer compounds induce programmed cell death (apoptosis) in cancer cells. The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of this compound's biological activities. While further studies are required to elucidate the specific activity and mechanisms of action of this compound, the information provided for related clerodane diterpenes suggests its potential as a promising candidate for further drug development in the areas of oncology, inflammation, and infectious diseases. Researchers are encouraged to use these protocols as a starting point for their investigations into this and other natural products.
References
Application Notes and Protocols: Investigating the Mechanism of Action of Methyl Clerodermate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clerodermate is a naturally occurring clerodane diterpenoid isolated from the plant Clerodendrum inerme.[] While the precise mechanism of action for this compound has not been fully elucidated in published literature, the biological activities of its source plant and the broader class of clerodane diterpenes provide a strong foundation for investigation into its potential therapeutic effects. Extracts from Clerodendrum inerme have demonstrated significant anti-inflammatory, cytotoxic, and antioxidant properties.[2][3][4] This document provides a summary of the known biological activities of related compounds and outlines detailed protocols to facilitate research into the specific mechanism of action of this compound.
Predicted Areas of Biological Activity
Based on the activities of Clerodendrum inerme extracts and other clerodane diterpenes, the primary areas of investigation for this compound should include:
-
Anti-inflammatory Activity: Inhibition of key inflammatory mediators and signaling pathways.
-
Cytotoxic Activity: Induction of apoptosis and cell cycle arrest in cancer cell lines.
Part 1: Anti-inflammatory Activity
Background
Extracts of Clerodendrum inerme have been shown to possess anti-inflammatory properties. These effects are attributed, in part, to the presence of flavones that inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the NF-κB and JNK signaling pathways. It is plausible that this compound contributes to or possesses similar anti-inflammatory activities.
Quantitative Data from Related Compounds
While specific IC50 values for this compound are not available, the following table summarizes data for other anti-inflammatory compounds, which can serve as a benchmark for future studies.
| Compound/Extract | Target/Assay | IC50/EC50/Inhibition | Reference Compound/Extract |
| Ethyl acetate (B1210297) fraction of C. inerme | NO Production (LPS-stimulated RAW 264.7 cells) | Most potent inhibitory activity among fractions | Hexane and water fractions of C. inerme |
| Methyl Salicylate Glycosides (J12122) | NO Accumulation (LPS-induced RAW264.7 cells) | 56.20% inhibition at 3.0 μg/mL | - |
| Methyl Salicylate Glycosides (J12123) | NO Accumulation (LPS-induced RAW264.7 cells) | 51.72% inhibition at 3.0 μg/mL | - |
| Methyl Gallate | Zymosan-induced experimental arthritis | Dose-dependent inhibition (0.7-70 mg/kg) | - |
| Methyl Palmitate | Carrageenan-induced rat paw edema | Reduction in edema and PGE2 levels | - |
Proposed Signaling Pathway for Investigation
The NF-κB and MAPK/JNK signaling pathways are central to the inflammatory response. The following diagram illustrates a hypothetical pathway for the anti-inflammatory action of this compound, based on the known activity of C. inerme extracts.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: Measures the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
-
Principle: To detect the protein expression levels of key inflammatory markers.
-
Procedure:
-
Lyse the treated cells and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-IκBα, anti-p-JNK, anti-JNK, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Workflow for investigating anti-inflammatory effects.
Part 2: Cytotoxic Activity
Background
Clerodane diterpenes have been reported to exhibit cytotoxic activities against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. Investigating the effect of this compound on cancer cell viability and the underlying molecular pathways is a promising research direction.
Quantitative Data from Related Compounds
| Compound | Cell Line | IC50/GI50 | Reference Compound |
| Hardwickiic acid | L. donovani promastigotes | 31.57 µM | - |
| Hardwickiic acid | RAW 264.7 | CC50 = 247.83 μM | - |
| Heptadecyl benzoate | HepG-2 | 8.92 μg/ml | Doxorubicin |
| Methyl dihydroxybenzoate | HepG-2 | 25.66 μg/ml | Doxorubicin |
Proposed Signaling Pathway for Investigation
A common mechanism of cytotoxicity for natural products is the induction of apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Caption: Proposed apoptotic pathway for this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate.
-
Treat with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
3. Cell Cycle Analysis by Flow Cytometry (PI Staining)
-
Principle: Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry.
-
Caption: Workflow for investigating cytotoxic effects.
Disclaimer: The proposed mechanisms and protocols are based on the analysis of related compounds and the known biological activities of the plant source of this compound. These should serve as a guide for initiating research. Experimental validation is required to determine the definitive mechanism of action of this compound.
References
Potential Anti-inflammatory Applications of Methyl Clerodermate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clerodermate, a neo-clerodane diterpenoid isolated from Clerodendrum inerme, presents a promising scaffold for the development of novel anti-inflammatory agents.[1][2] While direct experimental data on the anti-inflammatory properties of this compound are not yet available in the public domain, the broader family of clerodane and neo-clerodane diterpenoids, along with extracts from the Clerodendrum genus, have demonstrated significant anti-inflammatory and immunomodulatory activities.[3][4][5] Compounds from Clerodendrum species have been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
These application notes provide a comprehensive overview of the inferred potential of this compound as an anti-inflammatory agent and offer detailed experimental protocols for its evaluation. The methodologies described herein are based on established assays for characterizing the anti-inflammatory effects of natural products.
Inferred Anti-inflammatory Potential and Mechanism of Action
Based on studies of related neo-clerodane diterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators. The potential mechanisms of action include the downregulation of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
The underlying molecular mechanism is likely centered on the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response, and their inhibition by other diterpenoids from the Clerodendrum genus supports the hypothesis that this compound may act similarly.
Data Presentation: A Framework for Evaluation
Currently, there is no publicly available quantitative data on the anti-inflammatory activity of this compound. The following tables are presented as a framework for researchers to populate as they generate data using the protocols provided below. This structured approach will facilitate the systematic evaluation and comparison of this compound's efficacy with standard reference compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Outcome Measure | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite (B80452) Levels | Data to be determined | L-NAME | Value from literature |
| TNF-α Release | RAW 264.7 | LPS | TNF-α Levels (ELISA) | Data to be determined | Dexamethasone | Value from literature |
| IL-6 Release | RAW 264.7 | LPS | IL-6 Levels (ELISA) | Data to be determined | Dexamethasone | Value from literature |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Strain | Induction Agent | Route of Administration | This compound Dose (mg/kg) | % Inhibition of Edema | Positive Control | Positive Control % Inhibition |
| Carrageenan-induced Paw Edema | Wistar Rat | Carrageenan | Oral | Data to be determined | Data to be determined | Indomethacin | Value from literature |
Experimental Protocols
In Vitro Assays
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Objective: To evaluate the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
2. TNF-α and IL-6 Cytokine Release Assay
-
Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6.
-
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
3. Western Blot Analysis of NF-κB p65 Subunit
-
Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway by assessing the phosphorylation and nuclear translocation of the p65 subunit.
-
Procedure:
-
Culture RAW 264.7 cells and treat with this compound and LPS for a shorter duration (e.g., 30-60 minutes).
-
Prepare cytoplasmic and nuclear protein extracts using a nuclear extraction kit.
-
Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Assay
4. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.
-
Procedure:
-
Acclimatize male Wistar rats (150-200 g) for one week.
-
Group the animals and administer this compound (e.g., 25, 50, 100 mg/kg) or a vehicle control orally. Administer a positive control, such as Indomethacin (10 mg/kg), to another group.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Hypothesized NF-κB inhibition by this compound.
Caption: Hypothesized MAPK inhibition by this compound.
Caption: Workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Screening of Methyl Clerodermate on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clerodermate, a clerodane diterpene, belongs to a class of natural products known for their diverse biological activities, including potential anticancer properties.[1] This document provides detailed application notes and protocols for screening the cytotoxicity of this compound against various cancer cell lines. The following sections outline the necessary materials and methods for determining the half-maximal inhibitory concentration (IC50) of this compound, and for investigating its potential mechanism of action through apoptosis induction. While specific data for this compound is limited, the provided protocols are based on established methods for cytotoxicity screening of natural products. For initial dose-range finding, a study on the related compound, clerodermic acid, showed an IC50 of 35 µg/mL on A549 cells, which can serve as a preliminary reference.
Data Presentation
Quantitative data from cytotoxicity and apoptosis assays should be meticulously recorded and organized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example)
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | ||
| MCF-7 | Breast Adenocarcinoma | ||
| HeLa | Cervical Cancer | ||
| HepG2 | Hepatocellular Carcinoma | ||
| PC-3 | Prostate Cancer |
Table 2: Apoptosis Induction by this compound in [Select Cell Line] (Example)
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | ||
| This compound | IC50/2 | ||
| This compound | IC50 | ||
| This compound | 2 x IC50 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, PC-3)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells in 96-well or 6-well plates at a predetermined optimal density and allow them to adhere overnight.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2][3]
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
After overnight cell attachment, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 and 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Following overnight cell attachment, treat cells with a range of this compound concentrations.
-
Incubate for the desired time points (e.g., 48 and 72 hours).
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate cell viability and IC50 values.
Apoptosis Detection: Annexin V-FITC/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells seeded in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Investigation of Apoptotic Pathway: Western Blot Analysis
Western blotting can be used to detect changes in the expression of key apoptosis-related proteins. Clerodane diterpenes have been shown to induce apoptosis through both intrinsic and extrinsic pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for cytotoxicity screening of this compound.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for the Evaluation of Insecticidal and Antifeedant Activity of Methyl Clerodermate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential insecticidal and antifeedant properties of Methyl clerodermate, a natural product isolated from Clerodendrum species. Due to the limited availability of specific data on this compound, this document also includes data and protocols for closely related clerodane diterpenoids and extracts from the same genus, offering a valuable framework for research and development.
Introduction to this compound
This compound is a clerodane diterpenoid, a class of natural compounds known for their wide range of biological activities, including potent insect antifeedant and insecticidal effects. It has been isolated from plants of the Clerodendrum genus, which have a long history of use in traditional medicine and for pest control. The structural characteristics of clerodane diterpenoids make them a promising source for the development of novel bio-insecticides.
Quantitative Data on Biological Activity
Insecticidal Activity of Clerodendron inerme Leaf Extract
A study on the methanolic leaf extract of Clerodendron inerme, a known source of clerodane diterpenoids, demonstrated significant dose-dependent mortality against several stored product insect pests. The following table summarizes the lethal dose (LD50 and LD99) values obtained through a surface film bioassay.[1]
| Insect Species | LD50 (mg/cm²) | LD99 (mg/cm²) |
| Rhyzopertha dominica (Lesser Grain Borer) | 0.65 | 1.50 |
| Tribolium castaneum (Red Flour Beetle) | 1.28 | 2.20 |
| Callosobruchus chinensis (Cowpea Weevil) | 1.74 | 3.01 |
Antifeedant Activity of Clerodane Diterpenoids from Clerodendron infortunatum
Research on clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum, has demonstrated significant antifeedant activity against the cotton bollworm, Helicoverpa armigera. The Antifeedant Index (AI50) values, which represent the concentration required to cause 50% feeding deterrence, are presented below for clerodin (B1206636) (CL), 15-methoxy-14, 15-dihydroclerodin (MD), and 15-hydroxy-14, 15-dihyroclerodin (HD).
| Compound | Bioassay Type | AI50 (ppm) |
| Clerodin (CL) | Choice Test | 6 |
| No-Choice Test | 8 | |
| 15-methoxy-14, 15-dihydroclerodin (MD) | Choice Test | 6 |
| No-Choice Test | 9 | |
| 15-hydroxy-14, 15-dihyroclerodin (HD) | Choice Test | 8 |
| No-Choice Test | 11 |
Experimental Protocols
The following are detailed protocols for conducting insecticidal and antifeedant bioassays, adapted from established methodologies. These protocols can be applied to evaluate the efficacy of this compound.
Protocol for Topical Application Insecticidal Bioassay
This method is used to determine the intrinsic toxicity of a compound to an insect by direct application.
Materials:
-
Test compound (e.g., this compound)
-
Acetone (or other suitable solvent)
-
Micropipette or repeating dispenser
-
Test insects (e.g., third-instar larvae of a target pest)
-
Petri dishes
-
Ice
-
Featherweight forceps
-
Observation containers with ventilation
-
10% sucrose (B13894) solution and cotton pads
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make serial dilutions to obtain a range of concentrations. A solvent-only control should also be prepared.
-
Insect Anesthesia: Anesthetize the test insects by placing them on a petri dish on ice.
-
Topical Application: Using a micropipette or repeating dispenser, apply a precise volume (e.g., 0.2 µL) of the test solution to the dorsal thoracic region (pronotum) of each anesthetized insect.[2][3] Treat a minimum of 25 insects per concentration.
-
Control Groups: Treat two batches of 25 insects each with the pure solvent to serve as controls.[4]
-
Observation: Place the treated insects in clean observation containers with access to a 10% sucrose solution on a cotton pad.[3]
-
Data Collection: Record insect mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Calculate the LD50 and LD99 values using probit analysis.
Protocol for Leaf Disc No-Choice Antifeedant Bioassay
This assay assesses the feeding deterrence of a compound when the insect has no alternative food source.
Materials:
-
Test compound (e.g., this compound)
-
Acetone (or other suitable solvent)
-
Fresh host plant leaves
-
Cork borer or leaf punch
-
Petri dishes
-
Filter paper
-
Micropipette
-
Leaf area meter or scanner and image analysis software
-
Test insects (e.g., pre-starved third-instar larvae)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution and serial dilutions of the test compound in a suitable solvent.
-
Leaf Disc Preparation: Cut uniform leaf discs from fresh host plant leaves using a cork borer.
-
Treatment of Leaf Discs: Apply a known volume of each test solution evenly onto the surface of the leaf discs. For the control group, apply only the solvent. Allow the solvent to evaporate completely.
-
Assay Setup: Place a moist filter paper at the bottom of each petri dish to maintain humidity. Place one treated leaf disc in the center of each dish.
-
Insect Introduction: Introduce one pre-starved (for 2-4 hours) insect larva into each petri dish.[5]
-
Incubation: Seal the petri dishes and maintain them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod) for 24 hours.
-
Data Collection: After 24 hours, remove the larvae and measure the area of each leaf disc consumed using a leaf area meter or image analysis software.
-
Data Analysis: Calculate the Antifeedant Index (AFI) for each concentration using the formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control disc consumed and T is the area of the treated disc consumed.
Visualized Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Hypothetical Signaling Pathway for Antifeedant Activity
The precise mechanism of action for clerodane diterpenoids is not fully elucidated but is thought to involve the insect's gustatory system and may lead to downstream physiological effects. The following diagram presents a hypothetical signaling pathway.
Potential Mechanism of Action
Clerodane diterpenoids are believed to exert their antifeedant effects primarily by stimulating specialized gustatory receptor neurons in insects, leading to a deterrent signal in the central nervous system. This interaction prevents feeding on treated plant material. The insecticidal activity may be due to the disruption of essential metabolic processes following ingestion or contact, although the specific molecular targets are not yet well-defined. Some studies suggest that clerodanes can inhibit insect growth and development.
Conclusion
While specific bioactivity data for this compound is currently lacking in the scientific literature, the demonstrated insecticidal and potent antifeedant activities of extracts and related clerodane diterpenoids from the Clerodendrum genus highlight the potential of this compound as a valuable lead compound for the development of new-generation biopesticides. The protocols and data presented here provide a solid foundation for researchers to initiate and conduct further investigations into the biological activities of this promising natural product. Future research should focus on the isolation of pure this compound and the systematic evaluation of its insecticidal and antifeedant properties against a broad range of agricultural and public health pests.
References
Troubleshooting & Optimization
Overcoming solubility issues of Methyl clerodermate for bioassays
Welcome to the technical support center for methyl clerodermate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in bioassays, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a neo-clerodane diterpenoid isolated from plants of the Clerodendrum genus, such as Clerodendrum inerme.[1][2][3][4][] Diterpenoids from this genus are known to possess a range of biological activities, including anti-inflammatory, cytotoxic, antibacterial, and anti-parasitic effects.
Q2: I am having trouble dissolving this compound for my bioassay. What is the recommended solvent?
Due to its chemical structure, this compound is expected to have low solubility in aqueous solutions. The recommended approach for bioassays is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used and effective solvent for this purpose.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%. However, the tolerance can vary between cell types, so it is advisable to run a vehicle control (medium with the same concentration of DMSO as your treatment group) to assess its effect on your specific cell line.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do to prevent this?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Reduce the final concentration: The most straightforward solution is to test lower final concentrations of this compound in your assay.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock to a smaller volume of buffer while vortexing, and then bring it up to the final volume.
-
Gentle warming: Briefly warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help improve solubility. However, be cautious about the thermal stability of this compound.
-
Use of surfactants: For non-cell-based assays, the addition of a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming and vortexing can also aid dissolution. |
| Compound precipitates immediately upon dilution in aqueous buffer. | The compound's solubility limit in the final aqueous medium has been exceeded. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if your assay allows, but do not exceed cytotoxic levels. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of the compound during the experiment. | Prepare fresh dilutions for each experiment. Visually inspect for any precipitation before adding to your assay. Ensure thorough mixing of the final solution. |
| High background in bioassay. | Solvent interference or compound autofluorescence/absorbance. | Run appropriate vehicle controls (medium + solvent). Check the spectral properties of this compound to avoid interference with your assay's detection method. |
Quantitative Data
Table 1: Cytotoxicity of Common Organic Solvents in Cell-Based Assays
| Solvent | Cell Line Example | Maximum Tolerated Concentration (v/v) |
| Dimethyl Sulfoxide (DMSO) | Various | ≤ 0.5% |
| Ethanol | Various | ≤ 0.5% |
| Methanol | Various | ≤ 0.1% |
Note: These are general guidelines. The maximum tolerated concentration should be determined empirically for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound from the DMSO stock in complete medium. Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5%. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Methyl Clerodermate Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Methyl clerodermate for analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, a diterpenoid, contains polar functional groups (hydroxyl and/or carboxyl groups) that make it non-volatile. Derivatization is a chemical modification process that replaces the active hydrogens in these polar groups with less polar groups, such as a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for analysis by GC-MS.[1]
Q2: What are the most common derivatization methods for diterpenoids like this compound?
A2: The most common methods for derivatizing compounds with hydroxyl and carboxyl groups are silylation and acylation. Silylation, particularly trimethylsilylation (TMS), is widely used for its efficiency in increasing volatility.[2][3] Acylation is another effective method.[4]
Q3: Which silylating reagents are recommended for derivatizing this compound?
A3: For terpenoids, a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS) is highly effective. A common formulation is BSTFA + 1% TMCS. Pyridine (B92270) is often used as a solvent and acid scavenger.
Q4: What are the critical factors to control during the derivatization reaction?
A4: The most critical factors are:
-
Anhydrous Conditions: Silylating reagents are sensitive to moisture. The presence of water will consume the reagent and reduce the derivatization yield.
-
Reaction Temperature: Temperature influences the reaction rate. An optimal temperature ensures complete derivatization without degrading the analyte.
-
Reaction Time: Sufficient time is required for the reaction to go to completion. Incomplete reactions will result in a mixture of derivatized and underivatized analytes.
-
Reagent-to-Analyte Ratio: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no peak of derivatized this compound | 1. Presence of moisture: Water in the sample or solvent hydrolyzes the silylating reagent. 2. Degraded reagent: Silylating reagents are moisture-sensitive and have a limited shelf life once opened. 3. Insufficient reagent: The amount of derivatizing agent is not enough to react with all active sites. | 1. Ensure the sample is completely dry before adding the reagent. Use anhydrous solvents. 2. Use a fresh vial of the silylating reagent. Store reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the volume of the derivatizing reagent. |
| Incomplete derivatization (presence of both derivatized and underivatized peaks) | 1. Suboptimal reaction time or temperature: The reaction has not reached completion. 2. Steric hindrance: The functional groups on this compound may be sterically hindered, slowing down the reaction. 3. Matrix effects: Other components in the sample extract may be competing for the derivatization reagent. | 1. Increase the reaction time (e.g., from 30 to 60 minutes) or temperature (e.g., from 60°C to 75°C). Optimization is key. 2. Consider using a more powerful silylating agent or adding a catalyst like TMCS. 3. Increase the amount of silylating reagent or perform a sample cleanup step before derivatization. |
| Presence of unexpected peaks or high baseline noise in the chromatogram | 1. Side-product formation: The derivatization conditions may be too harsh, leading to the degradation of the analyte or the formation of byproducts. 2. Reagent artifacts: Excess derivatizing reagent or its byproducts can appear in the chromatogram. 3. Contaminated glassware: Residual contaminants on the glassware can react with the silylating reagent. | 1. Try milder reaction conditions (lower temperature or shorter time). 2. If possible, remove excess reagent under a stream of nitrogen before injection. Check the mass spectra of the artifact peaks to identify them. 3. Ensure all glassware is thoroughly cleaned and dried. Consider silanizing the glassware to deactivate active sites. |
Experimental Protocols
Protocol 1: Trimethylsilylation (TMS) of this compound (Adapted from a protocol for pentacyclic triterpenes)
This protocol is an adaptation and may require optimization for this compound.
Materials:
-
Dried this compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous solvent for sample dissolution (e.g., Dichloromethane, Hexane)
-
GC vials (2 mL) with screw caps (B75204) and septa
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried this compound sample into a clean, dry GC vial.
-
Dissolution: Add 100 µL of anhydrous pyridine to the vial and vortex briefly to dissolve the sample.
-
Addition of Derivatizing Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS.
Quantitative Data for Silylation of Terpenoids
The following table summarizes optimized conditions from a study on pentacyclic triterpenes, which can serve as a starting point for optimizing this compound derivatization.
| Parameter | Optimized Value | Range for Optimization |
| Reagent Composition (BSTFA:TMCS:Pyridine, v/v/v) | 22:13:65 | Varies based on analyte |
| Reaction Temperature | 30°C | 30°C - 80°C |
| Reaction Time | 2 hours | 30 minutes - 4 hours |
Visualizations
Caption: Experimental workflow for the silylation of this compound.
Caption: Troubleshooting logic for this compound derivatization.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Purity of Synthetic Methyl Clerodermate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring the purity of synthetic Methyl clerodermate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a diterpenoid belonging to the clerodane family.[1] Like many natural products, its biological activity is highly dependent on its stereochemistry and the absence of impurities. For drug development and scientific research, even small amounts of impurities can lead to inaccurate experimental results, side effects, or reduced efficacy. Therefore, ensuring high purity is a critical step.
Q2: What are the most likely impurities in synthetic this compound?
Without a specific, published synthetic route for this compound, we can anticipate potential impurities based on general synthetic strategies for clerodane diterpenoids.[2][3][4] A plausible synthetic approach might involve the construction of the decalin core followed by the introduction of the butenolide side chain.
Potential Impurities could include:
-
Stereoisomers: Clerodane diterpenoids have multiple stereocenters.[1] Incomplete stereocontrol during the synthesis can lead to the formation of diastereomers or epimers, which may be difficult to separate.
-
Unreacted Starting Materials and Reagents: Incomplete reactions can leave starting materials or reagents in the final product mixture.
-
Byproducts from Side Reactions: Depending on the synthetic route, side reactions such as over-oxidation, incomplete cyclization, or rearrangement can generate structurally related impurities.
-
Solvent Residues: Residual solvents from the reaction or purification steps can be present in the final product.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase C18 column is often a good starting point for the separation of clerodane diterpenoids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compound and identifying any structural isomers or major impurities.[5]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in identifying the molecular weights of impurities, providing clues to their structures.
-
Gas Chromatography (GC): GC can be used to detect and quantify volatile impurities, such as residual solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of synthetic this compound.
Low Purity after Column Chromatography
| Problem | Possible Cause | Solution |
| Co-elution of Impurities | The polarity of the impurity is very similar to that of this compound. | - Optimize the solvent system for your column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might improve separation.- Try a different stationary phase (e.g., alumina, or a different type of silica (B1680970) gel).- Consider preparative HPLC for a higher resolution separation. |
| Product Degradation on Silica Gel | Furan-containing compounds can be sensitive to acidic conditions, and silica gel is slightly acidic.[6] | - Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column.- Use a less acidic stationary phase like neutral alumina.- Minimize the time the compound spends on the column. |
| Multiple Spots/Peaks Observed after Purification | The compound may be unstable under the purification or analysis conditions. | - Re-analyze the purified sample after a short period to check for degradation.- Ensure solvents used for purification and analysis are free of acids or other reactive impurities. |
Inconsistent HPLC Results
| Problem | Possible Cause | Solution |
| Shifting Retention Times | Fluctuation in column temperature, mobile phase composition, or flow rate. | - Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase for each run and ensure it is well-mixed.- Regularly check the HPLC pump for consistent flow rate. |
| Peak Tailing or Broadening | Column degradation, sample overload, or secondary interactions with the stationary phase. | - Use a guard column to protect the analytical column.- Inject a smaller sample volume or a more dilute sample.- Add a small amount of a competing agent (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase to reduce secondary interactions. |
| Appearance of New Peaks | Sample degradation in the autosampler or in solution. | - Prepare samples fresh before analysis.- If the compound is unstable in the mobile phase, use a different solvent for sample preparation.- Keep the autosampler at a low temperature. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Assessment
This protocol provides a starting point for developing an HPLC method for the analysis of this compound. Optimization will likely be required.
-
Instrumentation: HPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile (B52724) or Methanol
-
-
Gradient: Start with a 50:50 mixture of A:B and gradually increase the proportion of B to 100% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As this compound has a butenolide moiety, a UV detector set between 210-230 nm should be appropriate. A diode array detector (DAD) can be used to screen for the optimal wavelength.
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: 1H NMR for Structural Confirmation
-
Instrumentation: NMR Spectrometer (300 MHz or higher recommended for better resolution)
-
Solvent: Chloroform-d (CDCl3) is a common choice for diterpenoids.
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis:
-
Chemical Shift: Analyze the chemical shifts of the protons. The presence of signals in the olefinic region, aliphatic region, and characteristic signals for the methyl groups and the butenolide ring should be confirmed.
-
Integration: The integration of the peaks should correspond to the number of protons in the structure of this compound.
-
Coupling Constants: Analyze the splitting patterns and coupling constants to confirm the connectivity of the protons in the molecule.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
References
- 1. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Modular total syntheses of trans-clerodanes and sesquiterpene (hydro)quinones via tail-to-head cyclization and reductive coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Methyl Clerodermate and Clerodermic Acid
In the landscape of natural product research, clerodane diterpenes isolated from the Clerodendrum genus have emerged as a focal point for their diverse and potent biological activities. Among these, Methyl clerodermate and its corresponding carboxylic acid, clerodermic acid, both found in Clerodendrum inerme, present compelling cases for investigation. This guide provides a comparative overview of their known bioactivities, supported by available experimental data, to assist researchers in the fields of pharmacology and drug development.
Overview of Bioactivities
Clerodermic acid has been the more extensively studied of the two compounds, with documented cytotoxic and anti-cancer properties. In contrast, specific quantitative bioactivity data for this compound remains limited in publicly accessible research. However, the general bioactivity of extracts from Clerodendrum species, which contain these compounds, suggests a broader therapeutic potential, including anti-inflammatory and antimicrobial effects.
Cytotoxicity and Anti-Cancer Activity
Clerodermic Acid:
Research has demonstrated the potent cytotoxic effects of clerodermic acid against human lung carcinoma (A549) cells, with a reported half-maximal inhibitory concentration (IC50) of 35 µg/mL.[1][2] Further studies have indicated that clerodermic acid induces apoptosis and can inhibit the expression of hypoxia-inducible factor-1 alpha (HIF-1α), a key target in cancer therapy.[2] This suggests that clerodermic acid may exert its anti-cancer effects through the modulation of cellular responses to hypoxic conditions, which are common in solid tumors.
This compound:
Comparative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of clerodermic acid. The absence of data for this compound underscores the need for further investigation into its pharmacological profile.
| Compound | Bioactivity | Cell Line | IC50 | Reference |
| Clerodermic Acid | Cytotoxicity | A549 (Human Lung Carcinoma) | 35 µg/mL | [1][2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay for Clerodermic Acid)
The cytotoxic activity of clerodermic acid against the A549 cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Culture: A549 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and, after reaching a suitable confluence, were treated with varying concentrations of clerodermic acid.
-
Incubation: The treated cells were incubated for a specified period, typically 48 hours.
-
MTT Addition: Following incubation, the MTT reagent was added to each well and incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.
Signaling Pathway
The reported mechanism of action for clerodermic acid involves the inhibition of HIF-1α. The following diagram illustrates a simplified representation of this signaling pathway.
Caption: Simplified pathway of HIF-1α inhibition by Clerodermic Acid.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for the bioassay-guided isolation and evaluation of bioactive compounds from natural sources, a process similar to that used to identify the activity of clerodermic acid.
References
A Comparative Guide to the Structure-Activity Relationship of Methyl Clerodermate Analogs in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Methyl clerodermate analogs, focusing on their cytotoxic effects against various cancer cell lines. While direct SAR studies on a systematically modified series of this compound are limited in the current literature, this document synthesizes available data on structurally related natural clerodane diterpenes to elucidate key structural features influencing their anticancer potential. The information presented is supported by experimental data from various studies and includes detailed experimental protocols for the cited assays.
Comparative Cytotoxicity of Clerodane Diterpenes
The following table summarizes the cytotoxic activity (IC₅₀ values) of several clerodane diterpenes, structurally analogous to this compound, against a panel of human cancer cell lines. These compounds, primarily isolated from plants of the Casearia, and Polyalthia genera, exhibit variations in their chemical structures that provide insights into the structure-activity relationship.
| Compound Name | Source Organism | C-18 Oxidation | C-19 Group | Side Chain at C-9 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound (hypothetical) | (Clerodendrum sp.) | Ester | Methyl | Furan-containing | - | - | - |
| Casearin X | Casearia kurzii | Aldehyde | Aldehyde | Butenolide | HeLa | 11.2 | [1] |
| Kurz P | Casearia kurzii | Hydroxymethyl | Aldehyde | Butenolide | HeLa | 5.3 | [2] |
| Kurz Q | Casearia kurzii | Aldehyde | Aldehyde | Butenolide | HeLa | 7.9 | [2] |
| Polyalthialdoic acid | Polyalthia longifolia | Carboxylic acid | Methyl | Furan-containing | HL-60 | 21.8 | [3] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Polyalthia longifolia | Methyl | Methyl | Butenolide | HL-60 | 13.7 | [3] |
| 16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Justicia insularis | Methyl | Methyl | Butenolide | OVCAR-4 | < 6 | |
| 16-oxo-cleroda-3,13(14)E-dien-15-oic acid | Justicia insularis | Methyl | Methyl | Furan-containing | OVCAR-4 | > 10 |
Key Observations for Structure-Activity Relationship (SAR):
-
Side Chain at C-9: The nature of the side chain at the C-9 position appears crucial for cytotoxicity. The presence of a butenolide ring, as seen in the more potent compounds like Kurz P and 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide, seems to be favorable for enhanced activity compared to a furan-containing side chain with a carboxylic acid (Polyalthialdoic acid).
-
Oxidation at C-18 and C-19: The oxidation state of the substituents at C-18 and C-19 on the decalin ring system influences the cytotoxic potential. For instance, the presence of aldehyde and hydroxymethyl groups in Kurz P is associated with higher potency compared to two aldehyde groups in Casearin X and Kurz Q. Interestingly, a dialdehyde (B1249045) substitution at C-18 and C-19 in a casearin X analog resulted in a loss of cytotoxicity, suggesting that the nature of these groups is critical.
-
Stereochemistry: While not extensively detailed in the table, the stereochemistry of the chiral centers in the clerodane skeleton is known to play a significant role in biological activity.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay commonly used to assess the cytotoxic activity of natural product analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC₅₀).
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, OVCAR-4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plates for another 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2 to 4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Many clerodane diterpenes exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a simplified model of the intrinsic apoptotic pathway that can be activated by these compounds.
Caption: Intrinsic apoptosis pathway induced by clerodane analogs.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and cytotoxic evaluation of this compound analogs.
Caption: Workflow for SAR studies of this compound analogs.
References
A Comparative Guide to Clerodane Diterpenoids: Evaluating Biological Performance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clerodane diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community for their wide range of biological activities. This guide provides a comparative analysis of the performance of several key clerodane diterpenoids, with a focus on their cytotoxic and anti-inflammatory properties.
It is important to note that while this guide aims to be comprehensive, there is a notable lack of publicly available biological data for methyl clerodermate , a clerodane diterpenoid isolated from Clerodendrum inerme. Despite its documented isolation, its performance in standardized biological assays has not been extensively reported. Therefore, this guide will focus on a selection of well-characterized clerodane diterpenoids to provide a valuable comparative framework for researchers. We have included data on clerodermic acid , another diterpenoid isolated from Clerodendrum inerme, to offer the closest possible comparison point.
This document presents quantitative data in structured tables, details common experimental protocols for assessing cytotoxicity and anti-inflammatory activity, and provides visualizations of key signaling pathways modulated by these compounds.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of clerodane diterpenoids has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a standard metric for cytotoxicity. Lower IC50 values indicate higher potency.
Table 1: Comparative Cytotoxicity (IC50) of Selected Clerodane Diterpenoids Against Various Cancer Cell Lines
| Clerodane Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Clerodermic Acid | A549 (Lung Carcinoma) | 35 µg/mL (~105.3 µM) | [1] |
| Casearin J | T-ALL (T-cell acute lymphoblastic leukemia) | Not specified in IC50 | [2] |
| Compound 36 (from Scutellaria barbata) | RAW 264.7 (Macrophage) | Not applicable for cytotoxicity | [3] |
| Various neo-clerodanes | HL-60 (Promyelocytic Leukemia) | 4.7 - >40 | [4][5] |
| SMMC-7721 (Hepatocellular Carcinoma) | 7.6 | ||
| A549 (Lung Carcinoma) | >40 | ||
| MCF-7 (Breast Cancer) | >40 | ||
| SW-480 (Colon Carcinoma) | >40 | ||
| Nor-clerodane derivatives | Ehrlich Carcinoma | 16.78 - 45.78 | |
| K562 (Chronic Myelogenous Leukemia) | 7.85 - 40.72 |
Note: The IC50 value for Clerodermic Acid was reported in µg/mL and has been converted to µM for comparative purposes, assuming a molecular weight of approximately 332.4 g/mol .
Comparative Analysis of Anti-inflammatory Activity
Clerodane diterpenoids have also demonstrated significant anti-inflammatory effects. A common in vitro assay to assess this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
Table 2: Comparative Anti-inflammatory Activity (NO Inhibition) of Selected Clerodane Diterpenoids
| Clerodane Diterpenoid | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Compound 36 (from Scutellaria barbata) | RAW 264.7 | 10.6 | |
| Tinopanoid R analogue 3 | RAW 264.7 | 12.5 ± 0.5 | |
| Tinopanoid R analogue 4 | RAW 264.7 | 16.4 ± 0.7 | |
| Various clerodanes | RAW 264.7 or BV-2 | < 2 - > 50 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of clerodane diterpenoids.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., clerodane diterpenoids) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value for NO inhibition.
Signaling Pathways and Mechanisms of Action
Clerodane diterpenoids exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Apoptosis induction pathway by certain clerodane diterpenoids like Casearin J.
Caption: Inhibition of the NF-κB signaling pathway by clerodane diterpenoids.
Caption: General experimental workflow for evaluating clerodane diterpenoids.
Conclusion
The available data strongly suggest that clerodane diterpenoids are a promising class of natural products with potent cytotoxic and anti-inflammatory activities. The comparative analysis reveals that the efficacy of these compounds varies significantly depending on their specific chemical structures and the biological context in which they are evaluated. While this guide provides a snapshot of the performance of several key clerodanes, the lack of data for this compound highlights the need for further investigation into the bioactivity of this and other less-studied members of this fascinating compound class. Future research should focus on systematic screening and mechanistic studies to fully unlock the therapeutic potential of clerodane diterpenoids.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Methyl Clerodermate In Vivo: A Comparative Analysis
To our valued audience of researchers, scientists, and drug development professionals:
Our objective is to provide a comprehensive and data-driven comparison of the in vivo anti-inflammatory effects of novel compounds. In this guide, we turn our focus to Methyl clerodermate, a natural diterpenoid isolated from plants of the Clerodendrum genus.[]
Upon a thorough review of the current scientific literature, we have determined that while this compound is a known chemical entity, there is a notable absence of published in vivo studies specifically evaluating its anti-inflammatory properties. The Clerodendrum genus, from which this compound is derived, is recognized for its traditional use in treating various inflammatory conditions and has been shown to contain numerous compounds with anti-inflammatory potential, such as flavonoids and other diterpenoids.[2][3][4][5][6] However, specific experimental data on the in vivo efficacy of this compound is not yet available in the public domain.
Clerodane diterpenoids, the class of compounds to which this compound belongs, have demonstrated anti-inflammatory activities in various studies.[7][8][9][10] This suggests that this compound may also possess such properties, but without direct experimental evidence, a comparative analysis remains speculative.
Moving Forward: A Proposed Alternative Focus
Given the lack of specific data for this compound, we propose to pivot this guide to a broader, yet highly relevant, comparison of well-researched anti-inflammatory compounds from the Clerodendrum genus or a detailed analysis of the in vivo anti-inflammatory effects of clerodane diterpenoids as a class. This would involve examining established in vivo models and comparing the efficacy of these related compounds to standard anti-inflammatory drugs.
We believe this approach will still provide valuable insights for the research community and align with the original intent of this guide. We are committed to providing guides that are grounded in robust experimental data to support your research and development endeavors.
We will proceed with gathering data on the broader category of anti-inflammatory compounds from Clerodendrum and the clerodane diterpenoid class to populate the subsequent sections of this guide, including comparative data tables, experimental protocols, and pathway diagrams. We appreciate your understanding and flexibility as we adapt to the available scientific landscape.
References
- 2. Antioxidant, anti-inflammatory, and nootropic activities in flavonoid-rich fractions derived from Clerodendrum infortunatum leaf and root extracts: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Chemical Constituents and Pharmacological Effects of Clerodendrum inerme- A Review | Semantic Scholar [semanticscholar.org]
- 4. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for Methyl clerodermate
A Comprehensive Guide to the Cross-Validation of Analytical Methods for Methyl Clerodermate
For researchers, scientists, and drug development professionals, the ability to reliably quantify chemical compounds is fundamental to the integrity of their work. This guide provides a thorough comparison of analytical methodologies for the quantification of this compound, a diterpenoid of significant interest. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the objective assessment and cross-validation of these methods.
Introduction to Cross-Validation of Analytical Methods
Cross-validation is a critical process in analytical chemistry that establishes the equivalence of two or more distinct analytical methods. This is particularly important when data from different laboratories, using varied instrumentation or techniques, need to be compared or consolidated. The primary objective is to identify and quantify any systematic bias between the methods under evaluation. Regulatory bodies often require such validation to ensure data integrity in clinical and preclinical studies.
Comparative Analysis of Analytical Methodologies
The two most common and powerful techniques for the quantification of compounds like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC-UV) is a robust and widely accessible technique suitable for routine quantification and purity assessment. It offers good precision and linearity over a wide concentration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices. Its ability to monitor specific precursor-to-product ion transitions minimizes interferences.
Data Presentation: Method Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of a compound analogous to this compound. This data is illustrative and serves as a benchmark for what can be expected during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~0.15 ng/mL |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable analytical results.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Protein precipitation is a common method for biological samples. This involves adding a precipitating agent like acetonitrile to the sample, vortexing, and centrifuging to remove precipitated proteins. The resulting supernatant is then injected into the HPLC system.
-
Calibration Standards: Prepared in a blank matrix over a concentration range relevant to the expected sample concentrations.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and is ideal for quantifying this compound in complex biological fluids like plasma or urine.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound and an internal standard are monitored.
-
-
Sample Preparation: Solid-phase extraction (SPE) is often employed for cleaner extracts. This involves passing the sample through a cartridge that retains the analyte, which is then eluted with a suitable solvent. The eluate is evaporated and reconstituted before injection.
-
Calibration Standards: Prepared in the same biological matrix as the samples to be analyzed, spanning the expected concentration range.
Visualization of Workflows and Relationships
To better understand the process, the following diagrams illustrate a typical analytical method cross-validation workflow and the logical relationship in selecting an appropriate analytical method.
Workflow for cross-validating two analytical methods.
Decision tree for selecting an analytical method.
Unveiling the Efficacy of Methyl Clerodermate: A Comparative Analysis with Conventional Insecticides
For Immediate Release
[City, State] – [Date] – In the ongoing quest for safer and more effective pest management strategies, researchers are increasingly turning to naturally derived compounds. This guide provides a comprehensive comparison of the efficacy of Methyl clerodermate, a clerodane diterpene of botanical origin, with established synthetic insecticides. This report is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available quantitative data, experimental methodologies, and the underlying biological pathways.
Executive Summary
This compound, a natural compound found in plants of the Clerodendrum genus, demonstrates significant promise as a pest control agent. However, its primary mode of action appears to be as a potent antifeedant rather than a direct toxicant. In contrast, synthetic insecticides like permethrin, imidacloprid, and chlorpyrifos (B1668852) act as neurotoxins, leading to rapid mortality. This guide presents a side-by-side comparison of the efficacy of this compound and its related compounds with these conventional insecticides, supported by experimental data from peer-reviewed studies. A notable finding is that while clerodane diterpenoids exhibit low direct insecticidal activity, their ability to deter feeding at low concentrations presents a valuable alternative for integrated pest management (IPM) programs.
Quantitative Efficacy Comparison
The following tables summarize the efficacy of clerodane diterpenes (including compounds structurally related to this compound) and common synthetic insecticides against various insect pests. It is crucial to note the different metrics of efficacy: Antifeedant Index (AI50) for clerodane diterpenes, which represents the concentration required to inhibit feeding by 50%, and Lethal Concentration (LC50) or Lethal Dose (LD50) for synthetic insecticides, which indicate the concentration or dose required to kill 50% of the test population.
Table 1: Efficacy of Clerodane Diterpenes (Antifeedant Activity)
| Compound | Insect Species | Bioassay Method | Efficacy Metric (AI50) | Source |
| Clerodin | Helicoverpa armigera | Choice Test | 6 ppm | [1] |
| 15-hydroxy-14,15-dihyroclerodin | Helicoverpa armigera | Choice Test | 8 ppm | [1] |
| 15-methoxy-14,15-dihydrocleodin | Helicoverpa armigera | Choice Test | 6 ppm | [1] |
| Clerodin | Helicoverpa armigera | No-Choice Test | 8 ppm | [1] |
| 15-hydroxy-14,15-dihyroclerodin | Helicoverpa armigera | No-Choice Test | 11 ppm | [1] |
| 15-methoxy-14,15-dihydrocleodin | Helicoverpa armigera | No-Choice Test | 9 ppm | [1] |
Table 2: Efficacy of Synthetic Insecticides (Lethal Activity)
| Insecticide | Insect Species | Bioassay Method | Efficacy Metric (LC50/LD50) | Source |
| Imidacloprid | Aphis craccivora | Residual Film | 0.063 ppm (24h) | [2] |
| Imidacloprid | Aphis craccivora | Residual Film | 0.044 ppm (48h) | [2] |
| Imidacloprid | Eisenia fetida | Soil Toxicity | 3.05 mg/kg | [3] |
| Permethrin | Aedes aegypti (larvae) | Larval Bioassay | 0.46% | [4] |
| Permethrin | Culex pipiens (larvae) | Larval Bioassay | 10.899 mg/L (24h) | [5] |
| Permethrin | Culex pipiens (larvae) | Larval Bioassay | 2.104 mg/L (48h) | [5] |
| Chlorpyrifos | Aphis craccivora | Residual Film | Not specified in provided results | |
| Chlorpyrifos | Apis mellifera | Oral | 103.4 ng/bee (24h LD50) | [6] |
| Chlorpyrifos | Apis cerana | Oral | 81.8 ng/bee (24h LD50) | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the standard protocols used in the cited studies for evaluating the efficacy of insecticidal and antifeedant compounds.
Topical Application Bioassay
This method is used to determine the intrinsic toxicity of a compound by direct application to the insect's cuticle, minimizing behavioral avoidance.[7][8][9]
Protocol:
-
Insect Rearing: Test insects are reared under controlled laboratory conditions (e.g., 25 ± 2°C, 60-65% RH, 16:8 h light:dark photoperiod).
-
Insecticide Preparation: The test compound is dissolved in a volatile solvent, typically acetone, to prepare a series of concentrations.
-
Application: A precise volume (e.g., 0.2-1 µL) of the insecticide solution is applied to the dorsal thorax of each insect using a microapplicator. Control insects are treated with the solvent alone.
-
Observation: Treated insects are placed in clean containers with access to food and water. Mortality is typically assessed at 24, 48, and 72 hours post-application.
-
Data Analysis: The dose-mortality data is subjected to probit analysis to determine the LD50 value.
Diet Incorporation Bioassay
This method assesses the oral toxicity of a compound when mixed into the insect's food source.[10][11][12]
Protocol:
-
Diet Preparation: A standard artificial diet for the test insect is prepared.
-
Insecticide Incorporation: The test compound, dissolved in a suitable solvent, is thoroughly mixed into the diet at various concentrations while the diet is still liquid and has cooled to a temperature that does not degrade the compound (around 40°C). A control diet contains the solvent only.
-
Feeding: The treated diet is dispensed into bioassay trays or containers, and one larva is placed in each well.
-
Incubation: The bioassay trays are maintained under controlled environmental conditions.
-
Assessment: Mortality, developmental abnormalities, or feeding inhibition are recorded over a period of several days (e.g., 7 days). The LC50 is calculated using probit analysis.
Filter Paper Bioassay (Residual Contact)
This technique evaluates the toxicity of a compound when an insect comes into contact with a treated surface.[13]
Protocol:
-
Preparation of Treated Surface: A filter paper disc is impregnated with a specific volume and concentration of the test compound dissolved in a volatile solvent. The solvent is allowed to evaporate completely. Control filter papers are treated with the solvent alone.
-
Exposure: Test insects are confined in a petri dish or vial lined with the treated filter paper.
-
Observation: Mortality is recorded at specified time intervals (e.g., 2, 4, 24 hours).
-
Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine the LC50 value.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for antifeedant compounds and the general workflows for the described experimental bioassays.
Caption: Proposed signaling pathway for antifeedant compounds in insects.
Caption: General workflows for common insecticide bioassays.
Mode of Action
This compound and Clerodane Diterpenes
Clerodane diterpenes, including this compound, primarily act as antifeedants .[1][14] This means they deter insects from feeding rather than causing direct mortality through toxicity. The proposed mechanism involves the interaction of these compounds with the insect's gustatory (taste) system.[15][16] When an insect attempts to feed on a plant containing these compounds, the clerodane diterpenes are perceived by specialized chemosensory cells, likely bitter taste receptors in the gustatory receptor neurons.[15] This interaction triggers a neural signaling cascade that results in a behavioral response of feeding cessation.[16] This mode of action is advantageous as it can protect crops from damage without necessarily killing beneficial or non-target insects.
Synthetic Insecticides
-
Permethrin: A Type I pyrethroid that acts as a neurotoxin. It affects the sodium channels in the insect's nerve cells, causing them to remain open for an extended period.[17] This leads to repetitive nerve impulses, resulting in paralysis and death.[17]
-
Imidacloprid: A neonicotinoid that targets the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[3] It mimics the action of acetylcholine but is not broken down by acetylcholinesterase, leading to a persistent stimulation of the nerve cells, paralysis, and death.
-
Chlorpyrifos: An organophosphate insecticide that inhibits the enzyme acetylcholinesterase (AChE) in the nervous system.[18] By inhibiting AChE, acetylcholine accumulates in the synapses, causing continuous nerve stimulation, which leads to paralysis and death.[18]
Conclusion
The comparison between this compound and conventional synthetic insecticides highlights a fundamental difference in their mode of action and, consequently, their application in pest management. While synthetic insecticides like permethrin, imidacloprid, and chlorpyrifos offer high levels of mortality, their neurotoxic action can also impact non-target organisms and contribute to the development of resistance.
This compound and related clerodane diterpenes, on the other hand, function primarily as potent antifeedants. Although they exhibit low direct insecticidal activity, their ability to protect plants by deterring feeding at very low concentrations makes them a highly attractive option for the development of new biopesticides. Their unique mode of action suggests they could be valuable components in integrated pest management (IPM) strategies, potentially in rotation or combination with conventional insecticides to reduce the overall chemical load on the environment and manage resistance. Further research into the specific molecular targets of clerodane diterpenes within the insect gustatory system will be crucial for optimizing their use and developing novel, sustainable pest control solutions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. entomoljournal.com [entomoljournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. protocols.io [protocols.io]
- 10. cotton.org [cotton.org]
- 11. rjas.org [rjas.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mda.maryland.gov [mda.maryland.gov]
- 18. Chlorpyrifos - Wikipedia [en.wikipedia.org]
In-Silico Docking of Methyl Clerodermate: A Comparative Guide for Target Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for conducting in-silico docking studies of methyl clerodermate, a clerodane diterpene with potential therapeutic properties. In the absence of direct published docking studies for this compound, this document outlines a comprehensive approach based on the known biological activities of related compounds. It offers a detailed experimental protocol, potential protein targets, and comparative data from existing literature on other clerodane diterpenes and known inhibitors. This guide is intended to serve as a valuable resource for initiating computational investigations into the mechanism of action of this compound.
Introduction to this compound and In-Silico Docking
This compound is a natural diterpenoid isolated from Clerodendrum inerme[]. Clerodane diterpenes, as a class, have demonstrated a wide range of biological activities, including anti-inflammatory and cytotoxic effects[2][3]. In-silico molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein[4][5]. This method is instrumental in drug discovery for screening potential drug candidates, predicting binding affinities, and elucidating potential mechanisms of action at a molecular level[4].
Potential Protein Targets for this compound
Based on the established anti-inflammatory and anti-cancer activities of clerodane diterpenes, several protein targets are proposed for initial in-silico docking studies of this compound.
-
Anti-inflammatory Targets:
-
Xanthine (B1682287) Oxidase (XO): A key enzyme in purine (B94841) metabolism, implicated in gout and inflammation. Some clerodane diterpenes have shown inhibitory activity against XO[6][7].
-
Cyclooxygenase-2 (COX-2): A central enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.
-
5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators. Clerodane diterpenes have been evaluated for dual inhibition of COX and 5-LOX[3].
-
-
Anticancer Targets:
-
Mouse Double Minute 2 Homolog (MDM2): A key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy.
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival.
-
Enhancer of Zeste Homolog 2 (EZH2): A histone methyltransferase involved in epigenetic regulation and often dysregulated in cancer. The anti-cancer properties of some clerodane diterpenes may involve pathways regulated by such proteins[8].
-
Caspase-3: A key executioner caspase in the apoptotic pathway. Upregulation of caspase-3 is a hallmark of apoptosis-inducing anticancer agents[9].
-
Comparative Docking Data
To provide a benchmark for potential docking scores of this compound, the following table summarizes the binding affinities of known inhibitors and other clerodane diterpenes against the proposed target proteins, as reported in the literature.
| Target Protein | Ligand | Docking Score (kcal/mol) | Reference |
| Xanthine Oxidase | Allopurinol (standard inhibitor) | -27.0 | [6] |
| Clerodane Diterpene 1 | -37.3 | [6] | |
| Clerodane Diterpene 2 | -32.0 | [6] | |
| MDM2 | Withanone | -12.25 | [10] |
| Withaferin A | -9.51 | [10] | |
| FAK | Sorafenib (standard inhibitor) | Data not available in reviewed sources | |
| Caspase-3 | Data on specific inhibitors' docking scores not readily available in reviewed sources |
Note: Docking scores can vary depending on the software and specific parameters used. The data presented here is for comparative purposes.
Experimental Protocol: In-Silico Molecular Docking
This section outlines a generalized workflow for performing in-silico molecular docking studies of this compound with a selected target protein.
Ligand and Receptor Preparation
-
Ligand Preparation:
-
The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using chemical drawing software.
-
The ligand structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). This step is crucial for accurate docking results.
-
-
Receptor Preparation:
-
The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any other heteroatoms are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein structure.
-
The protein is then energy minimized to relax any steric clashes and optimize its structure for docking.
-
Docking Simulation
-
Binding Site Identification:
-
The active site or binding pocket of the target protein is defined. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using pocket detection algorithms available in docking software suites.
-
-
Molecular Docking:
-
A docking program (e.g., AutoDock Vina, Schrödinger's Glide, GOLD) is used to predict the binding conformation and affinity of this compound within the receptor's active site.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results
-
Docking Score:
-
The docking score, typically expressed in kcal/mol, represents the predicted binding affinity. More negative scores generally indicate stronger binding.
-
-
Binding Mode Analysis:
-
The predicted binding pose of the ligand is visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.
-
Visualizations: Workflows and Signaling Pathways
In-Silico Docking Workflow
Caption: Generalized In-Silico Docking Workflow.
Simplified Xanthine Oxidase Inflammatory Pathway
Caption: Simplified Xanthine Oxidase Inflammatory Pathway.
Simplified MDM2-p53 Anticancer Pathway
Caption: Simplified MDM2-p53 Anticancer Pathway.
Conclusion
While direct experimental data on the in-silico docking of this compound is currently unavailable, this guide provides a robust framework for initiating such studies. By leveraging the known biological activities of the broader class of clerodane diterpenes, researchers can select relevant protein targets for investigation. The outlined experimental protocol offers a step-by-step approach to performing molecular docking, and the comparative data serves as a valuable reference for interpreting the results. The provided visualizations of key pathways and workflows further aid in conceptualizing the potential mechanisms of action of this compound. This comprehensive guide is designed to facilitate future computational research that can unlock the therapeutic potential of this natural compound.
References
- 2. [PDF] Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes | Semantic Scholar [semanticscholar.org]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Cleroda-4(18),13-dien-15,16-olide as novel xanthine oxidase inhibitors: An integrated in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleroda-4(18),13-dien-15,16-olide as novel xanthine oxidase inhibitors: An integrated in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential anti-hepatocellular carcinoma properties and mechanisms of action of clerodane diterpenes isolated from Polyalthia longifolia seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clerodane diterpene 3-deoxycaryoptinol (Clerodin) selectively induces apoptosis in human monocytic leukemia (THP-1) cells and upregulates apoptotic protein caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Methyl Clerodermate and Related Diterpenes with Other Natural Products in Cancer Research
In the landscape of natural product-based drug discovery, clerodane diterpenes have emerged as a promising class of compounds with significant cytotoxic and anti-inflammatory activities. This guide provides a detailed, head-to-head comparison of Methyl clerodermate and its closely related analogs against other natural products and a standard chemotherapeutic agent, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potential of this compound and its related compounds, isolated from the leaves of Polyalthia longifolia, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. For a broader context, the activity of the well-established chemotherapeutic drug, Doxorubicin, is also included.
| Compound | PA1 (Ovarian) IC50 (µg/mL) | MCF-7 (Breast) IC50 (µg/mL) | KB (Oral) IC50 (µg/mL) | C33A (Cervical) IC50 (µg/mL) |
| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide (Compound 1 from source) | 15.6 | 18.2 | 22.4 | 10.4 |
| (-)-3β,16α-dihydroxycleroda-4(18), 13(14)Z-dien-15,16-olide (Compound 2 from source) | 11.8 | 14.5 | 19.8 | 10.4 |
| (-)-16-oxocleroda-3,13(14)E-dien-15-oic acid (Precursor to this compound) | >100 | >100 | >100 | >100 |
| Doxorubicin | Not Reported | Not Reported | 0.12 | Not Reported |
Data for clerodane diterpenes are sourced from Sashidhara et al., 2010. Data for Doxorubicin is sourced from a study by Frias et al., 1996 on the KB cell line.
Note on this compound: While direct IC50 values for this compound were not available in the cited comparative study, data for its immediate precursor, (-)-16-oxocleroda-3,13(14)E-dien-15-oic acid, is presented. The process of methyl esterification, which converts the precursor to this compound, is a common strategy in medicinal chemistry to enhance bioavailability and cell permeability, which could potentially increase its cytotoxic activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the cytotoxic activities of these natural products.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Plating: Human cancer cell lines (PA1, MCF-7, KB, C33A) were seeded in 96-well microtiter plates at a density of approximately 5 x 10^3 cells per well in 100 µL of appropriate culture medium. The plates were then incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and further diluted with culture medium to achieve a range of final concentrations. 100 µL of these dilutions were added to the respective wells, and the plates were incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curves.
Western Blot Analysis for Apoptosis Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms of apoptosis.
-
Cell Lysis: Cancer cells were treated with the test compounds for a specified duration. After treatment, the cells were washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, PARP).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for clerodane diterpenes and a typical experimental workflow for assessing cytotoxicity.
Caption: Workflow for determining the cytotoxicity of natural products using the MTT assay.
Caption: Proposed signaling pathway for apoptosis induction by clerodane diterpenes.
Safety Operating Guide
Proper Disposal of Methyl Clerodermate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, immediate safety and logistical information for the proper disposal of methyl clerodermate, a diterpenoid lactone. Adherence to these procedures is critical to minimize risk and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with care to prevent exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to, protective gloves, a lab coat, and eye protection.[1]
-
Avoid Contact: Implement measures to prevent all personal contact with the chemical. In the event of skin or hair contact, immediately flush the affected area with running water and soap, if available.[1] Seek medical attention if irritation develops.[1]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or fumes.[1]
-
Spill Management: In the case of a small spill (<1 L), and if you are trained to do so, confine the spill using an absorbent material from a spill kit.[2] The contaminated absorbent material must then be disposed of as hazardous waste.[2][3] For larger spills (>1 L), evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from splashes. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
All laboratory personnel should treat waste chemicals as hazardous unless explicitly confirmed otherwise by the institution's safety office.[3] Hazardous wastes must not be discharged down the sewer or disposed of in regular trash.[3][4]
-
Waste Identification and Classification:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible hazardous waste container.[1][4] Plastic containers are often preferred.[4]
-
Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[5]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]
-
Do not mix incompatible waste streams.[6][7] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[6]
-
Ensure the SAA is inspected weekly for any signs of leakage.[6]
-
-
Disposal of Empty Containers:
-
A container that has held this compound should be considered hazardous waste.
-
To decontaminate an empty container, it must be triple-rinsed with a suitable solvent that can dissolve the compound.[2][3]
-
The first rinsate must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
-
After thorough rinsing and air-drying, deface all chemical labels on the container before disposing of it as regular trash.[3]
-
-
Scheduling Waste Pick-Up:
-
Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pick-up for the hazardous waste.[4]
-
Do not allow more than 55 gallons of hazardous waste to accumulate in your SAA.[4] For acutely toxic waste, the limit is one quart of liquid or one kilogram of solid.[4]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and refer to the manufacturer's Safety Data Sheet (SDS) for the most detailed information. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical safety and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guidance for Handling Methyl Clerodermate
Disclaimer: Specific safety data for Methyl clerodermate is limited. The following guidance is based on best practices for handling similar chemical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel within your organization.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. It outlines recommended personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound due to the lack of extensive toxicological data. The following table summarizes the recommended PPE, extrapolated from safety data for structurally related compounds and general laboratory safety standards.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards should be worn. For procedures with a higher risk of splashing, a face shield is also recommended.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber should be worn. Gloves must be inspected before use and changed immediately if contaminated.[1][2] - Protective Clothing: A laboratory coat or a chemical-resistant apron should be worn to prevent skin contact. Long pants and closed-toe shoes are mandatory.[3] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before commencing work to reduce movement and the potential for spills.
2. Handling the Compound:
-
Wear Appropriate PPE: Don the recommended personal protective equipment as outlined in the table above before handling the chemical.
-
Avoid Direct Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Prevent Inhalation: Do not perform any actions that could generate dust or aerosols, such as grinding or sonicating, outside of a contained system or a chemical fume hood.
-
Use Appropriate Tools: Employ spatulas or other suitable tools for transferring the solid compound to prevent contamination.
3. Spill Response:
-
Small Spills: For minor spills, and only if it is safe to do so, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for proper disposal.
-
Large Spills: In the event of a large spill, immediately evacuate the area and alert your supervisor and the institutional safety office. Do not attempt to clean up a large spill without the appropriate training and equipment.
-
Ventilation: After a spill has been cleaned up, ensure the area is well-ventilated.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect all solid waste, including contaminated consumables like gloves, weighing papers, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting and using the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection and use workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
